BRD9876
Description
Properties
IUPAC Name |
6-tert-butylnaphthalene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-16(2,3)15-5-4-11-6-13(9-17)14(10-18)7-12(11)8-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKILROQBJOOZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(C=C2C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346521 | |
| Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32703-82-5 | |
| Record name | 6-(1,1-Dimethylethyl)-2,3-naphthalenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32703-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of action of BRD9876?
An In-depth Technical Guide to the Mechanism of Action of BRD9876
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule inhibitor of the mitotic kinesin Eg5, a critical motor protein for the formation of the bipolar mitotic spindle. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. This compound acts as a potent "rigor" inhibitor, locking Eg5 in a microtubule-bound state and preventing ATP hydrolysis, which ultimately leads to mitotic arrest and cell death in cancer cells. This guide consolidates key quantitative data, experimental protocols, and visual representations of the compound's mechanism to serve as a valuable resource for researchers in oncology and drug development.
Introduction to Eg5 and its Role in Mitosis
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of motor proteins.[1] Eg5 is a homotetrameric protein that plays an essential role during mitosis by sliding antiparallel microtubules apart to establish and maintain the bipolar spindle.[1] This function is critical for proper chromosome segregation. The inhibition of Eg5's ATPase activity prevents this outward push, leading to the formation of characteristic mono-astral spindles and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells.[1][2] This makes Eg5 an attractive target for cancer therapy, as its inhibition selectively affects rapidly dividing cells.[1]
Molecular Mechanism of Action of this compound
This compound distinguishes itself from many other Eg5 inhibitors through its unique "rigor" mechanism of action. Instead of promoting a weak-binding state, this compound locks Eg5 in a state of enhanced microtubule binding, leading to the bundling and stabilization of microtubules.[3][4]
Key features of this compound's mechanism include:
-
Allosteric Binding: this compound interacts with the α4-α6 allosteric binding pocket of Eg5, specifically engaging with the tyrosine 104 residue.[3][4]
-
ATP- and ADP-Competitive Inhibition: Biochemical assays have demonstrated that this compound acts as a competitive inhibitor of both ATP and ADP binding to the Eg5 motor domain.[1][5][6] This prevents the conformational changes necessary for the motor protein's catalytic cycle and movement along microtubules.
-
Microtubule-Bound Specificity: this compound preferentially targets Eg5 that is already bound to microtubules.[3][4][5] This specificity is thought to contribute to its selectivity for myeloma cells over normal hematopoietic progenitors.[4][5] Phosphorylation of Eg5, which is higher in multiple myeloma cells, increases its affinity for microtubules and thereby enhances the activity of this compound.[5]
-
Induction of a Rigor State: By preventing nucleotide exchange and hydrolysis, this compound traps Eg5 in a strong-binding, rigor-like state on the microtubule.[1][2][5] This is in contrast to loop-5 inhibitors like monastrol, which induce a weak-binding state.[1][2] This rigor state is responsible for the observed slowing of microtubule gliding and the stabilization of mitotic spindles.[1][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki | ~4 nM | ATP- and ADP-competitive inhibition | [1][5][6] |
| IC50 | 2.2 µM | Cytotoxicity in MM.1S multiple myeloma cells |
Table 2: Cellular Effects of this compound
| Effect | Cell Line | Concentration | Time | Observations | Reference |
| Cell Cycle Arrest | MM.1S | 10 µM | As early as 2 hours | Rapid arrest of cells in the G2/M phase. | [2][3] |
| Spindle Morphology | Mitotically arrested cells | Not specified | Not specified | Formation of aberrant mono-astral mitotic spindles. | [2] |
| Gene Expression | MM.1S | 10 µM | 6 hours | ID1 identified as the top downregulated gene. | [2] |
| Microtubule Gliding | In vitro assay | 1 µM | Not applicable | Complete arrest of Eg5-mediated microtubule gliding. | [2] |
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway of this compound Action
The inhibition of Eg5 by this compound initiates a cascade of events culminating in mitotic arrest and changes in gene expression. The diagram below illustrates this proposed pathway.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for key experiments used to characterize this compound.
Microtubule Gliding Assay Workflow
Caption: Generalized workflow for a microtubule gliding assay.
ATPase Activity Assay Workflow
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD9876: A Technical Guide to a Novel Kinesin-5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD9876 is a small molecule inhibitor of kinesin-5 (also known as Eg5 or KIF11), a critical motor protein in the process of mitosis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of its effects and related pathways. This compound distinguishes itself as a "rigor" inhibitor, locking Eg5 in a microtubule-bound state, which leads to mitotic arrest and presents a promising avenue for anti-cancer therapeutic development, particularly in multiple myeloma.
Introduction to Kinesin-5 and this compound
Kinesin-5 is a homotetrameric, plus-end-directed microtubule motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1] During mitosis, kinesin-5 crosslinks antiparallel microtubules and slides them apart, generating an outward force that separates the spindle poles.[1] Inhibition of kinesin-5 prevents centrosome separation, leading to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis in proliferating cells.[2] This makes kinesin-5 an attractive target for cancer chemotherapy.
This compound is a potent and specific inhibitor of kinesin-5.[3] Unlike many other Eg5 inhibitors that cause the motor protein to detach from microtubules (a weak-binding state), this compound acts as a "rigor" inhibitor.[4][5] It locks Eg5 in a state that enhances its binding to microtubules, leading to their bundling and stabilization.[4][6] This unique mechanism of action offers a distinct pharmacological profile and has shown selectivity for multiple myeloma cells over hematopoietic progenitors.[6]
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 | 3.1 µM | MM1S myeloma cells | [6] |
| 9.1 µM | CD34+ hematopoietic cells | [6] | |
| 2.2 µM | MM.1S stroma-independent multiple myeloma cells | [7] | |
| Ki | 4 nM | Biochemical and single-molecule assays | [3][4][5] |
Mechanism of Action
This compound is an ATP- and ADP-competitive inhibitor of kinesin-5.[4][5] It binds to an allosteric pocket at the interface of the α4 and α6 helices of the Eg5 motor domain.[6] This binding event locks Eg5 in a rigor-like state, tightly bound to the microtubule, and prevents the ATP hydrolysis cycle necessary for motor movement.[4] The stabilization of the Eg5-microtubule interaction by this compound enhances the motor's ability to stabilize microtubules against depolymerization.[4][5] In dividing cells, this leads to a rapid G2/M phase arrest.[3][6]
Kinesin-5 Signaling Pathway in Mitosis
The following diagram illustrates the central role of kinesin-5 in establishing the bipolar spindle during mitosis and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Recombinant Eg5 Expression and Purification
A human Eg5 construct, typically encompassing the motor and linker domains, is expressed in E. coli BL21 (DE3) cells.[6] Purification can be achieved through microtubule affinity or a two-step column chromatography method involving ion exchange and Ni2+-nitrilotriacetic acid affinity.[8]
Tubulin Purification
Assembly-competent tubulin is purified from sources like bovine or porcine brain through cycles of polymerization and depolymerization. Alternatively, affinity chromatography using a matrix with covalently coupled TOG1/2 domains can be employed for rapid purification.[5][9]
Microtubule-Stimulated ATPase Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct measure of its motor activity.
Protocol:
-
Reaction Buffer: 80 mM PIPES (pH 6.8), 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA.
-
ATP Regeneration System: 5 mM phosphoenolpyruvate (B93156) (PEP), 280 µM NADH, 12 U pyruvate (B1213749) kinase, and 16.8 U lactate (B86563) dehydrogenase.[10]
-
Procedure:
-
A reaction mixture containing 40 nM Eg5 and 1 µM taxol-stabilized microtubules is prepared in the reaction buffer with the ATP regeneration system.[10]
-
The reaction is initiated by the addition of MgATP.
-
The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.
-
To determine the inhibitory effect of this compound, the assay is performed with varying concentrations of the compound.
-
Microtubule Gliding Assay
This in vitro motility assay directly visualizes the movement of microtubules propelled by surface-adhered kinesin motors.
Protocol:
-
Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.
-
Surface Coating:
-
Motor Adhesion: Flow in 10-100 nM of purified Eg5 and incubate for 5 minutes to allow the motors to adhere to the casein-coated surface.[4]
-
Microtubule Introduction:
-
Wash out unbound motor protein.[4]
-
Flow in fluorescently labeled, taxol-stabilized microtubules.
-
-
Motility:
-
Introduce imaging buffer containing ATP, an oxygen scavenger system, and this compound at various concentrations.[11]
-
Visualize and record microtubule movement using fluorescence microscopy.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle to determine the effect of this compound on cell division.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MM1S) in appropriate media.
-
Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 2, 4, 6, 24 hours).[6]
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix cells in ice-cold 70-80% ethanol (B145695) and store at -20°C.[12]
-
-
Staining:
-
Wash fixed cells with PBS.
-
Resuspend cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[7][12]
-
-
Flow Cytometry:
-
Analyze the DNA content of the stained cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in G1, S, and G2/M phases.
-
Conclusion
This compound represents a significant tool for studying the mechanochemical cycle of kinesin-5 and a promising lead compound in the development of novel anti-mitotic cancer therapies. Its unique rigor-based mechanism of action and selectivity for certain cancer cell types warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound.
References
- 1. cornellpharmacology.org [cornellpharmacology.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step purification of assembly-competent tubulin from diverse eukaryotic sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning, Enzyme Characterization of Recombinant Human Eg5 and the Development of a New Inhibitor [jstage.jst.go.jp]
- 7. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting in Sync with Dimeric Eg5: INITIATION AND REGULATION OF THE PROCESSIVE RUN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the "Rigor" Inhibition of Eg5 by BRD9876: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism by which BRD9876 induces a state of "rigor" inhibition in the mitotic kinesin Eg5. By locking Eg5 in a tightly bound state on microtubules, this compound presents a unique paradigm in the development of antimitotic agents. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Core Mechanism: A State of Rigor
This compound is an allosteric inhibitor of Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis. Unlike traditional inhibitors that may cause Eg5 to detach from microtubules, this compound locks the motor protein in a state of enhanced microtubule binding, leading to the bundling and stabilization of microtubule arrays.[1][2] This "rigor" state is characterized by a significant reduction in microtubule gliding velocity, effectively braking the motor's activity.[3][4][5][6][7]
Biochemical and single-molecule assays have demonstrated that this compound acts as a potent ATP- and ADP-competitive inhibitor.[3][4][5][6][7] It specifically targets microtubule-bound Eg5, binding to a site near the junction of the α4 and α6 helices.[1][2][3][8] This allosteric binding pocket is distinct from the nucleotide-binding site, yet binding of this compound competitively inhibits the binding of ATP.[3] This unique mechanism of action leads to a G2/M phase cell cycle arrest in cancer cell lines.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with Eg5.
Table 1: Inhibitory Potency and Binding Kinetics
| Parameter | Value | Notes |
| KI (ATP competition) | 4 nM | Determined by biochemical and single-molecule assays.[3][4][5][6][7] |
| IC50 (MM1S myeloma cells) | 3.1 µM | Demonstrates cellular potency.[1] |
| IC50 (CD34+ hematopoietic cells) | 9.1 µM | Shows selectivity for myeloma cells over normal hematopoietic progenitors.[1] |
Table 2: Effects on Eg5-Driven Microtubule Motility
| Condition | Observation | Implication |
| Mixed-motor gliding assay | Slowed gliding | Confirms the "braking" or "rigor" state induced by this compound.[3][4][5][6][7] |
| Single-molecule diffusion | Tightly bound to microtubules in the presence of ATP or ADP | Indicates that this compound traps Eg5 in a strong-binding state, independent of the nucleotide.[3] |
| Microtubule depolymerization | Enhanced stabilization | The rigor-bound Eg5 protects microtubules from depolymerization, a taxol-like effect.[3] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments used to characterize the rigor inhibition of Eg5 by this compound are outlined below.
Microtubule-Stimulated ATPase Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, providing insights into the inhibitor's effect on enzymatic activity.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer (e.g., 20 mM HEPES pH 7.2, 5 mM Mg-acetate, 0.1 mM EDTA, 0.1 mM EGTA) is prepared. To this, purified Eg5 motor domain, taxol-stabilized microtubules, and varying concentrations of this compound are added.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) produced over time. This can be achieved using a malachite green-based colorimetric assay or a coupled enzymatic assay (pyruvate kinase/lactate dehydrogenase-linked assay) that measures NADH oxidation.[9][10][11][12]
-
Data Analysis: The ATPase rates are plotted against the ATP concentration for each inhibitor concentration. The data is then fitted to the Michaelis-Menten equation to determine Vmax and KMATP. For competitive inhibitors like this compound, an increase in the apparent KMATP with no change in Vmax is expected.[3] The inhibition constant (KI) can be determined from these plots.
Microtubule Gliding Assay
This assay directly visualizes the effect of an inhibitor on the ability of Eg5 to move microtubules.
Protocol:
-
Flow Cell Preparation: A flow cell is constructed using a microscope slide and a coverslip. The surface is coated with casein to prevent non-specific binding.
-
Motor Protein Immobilization: A solution containing purified Eg5 is introduced into the flow cell and allowed to adsorb to the casein-coated surface.
-
Introduction of Microtubules: Fluorescently labeled, taxol-stabilized microtubules are introduced into the flow cell.
-
Initiation of Motility: A motility buffer containing ATP and the desired concentration of this compound is flowed in.
-
Data Acquisition and Analysis: The movement of individual microtubules is observed using fluorescence microscopy and recorded. The velocity of microtubule gliding is calculated by tracking the position of microtubules over time.[13][14][15] A significant reduction in velocity in the presence of this compound is indicative of its rigor-inducing mechanism.[3]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of this compound action and a typical experimental workflow for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
- 10. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
BRD9876 Target Validation in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD9876 is a novel small molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a critical motor protein for the formation of the bipolar spindle during mitosis.[1][2][3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells, making it a compelling target for anticancer drug development.[2][3] This technical guide provides a comprehensive overview of the target validation of this compound, summarizing its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization. This compound distinguishes itself from other Eg5 inhibitors by acting as a "rigor" inhibitor, locking Eg5 in a strong microtubule-binding state.[1][4] This unique mechanism of action underscores its potential as a valuable tool for cancer research and therapeutic development, particularly in hematological malignancies like multiple myeloma.[5]
Mechanism of Action
This compound is an allosteric and ATP-competitive inhibitor of Eg5.[1][6] It binds to a pocket at the interface of helices α4 and α6 of the Eg5 motor domain.[1] This binding event locks Eg5 in a conformation that mimics the rigor state, characterized by a strong and prolonged association with microtubules.[1][4] This sustained binding prevents the normal dynamic process of microtubule sliding required for centrosome separation and bipolar spindle formation.[1] Consequently, cells treated with this compound are arrested in mitosis with a characteristic mono-astral spindle phenotype, where duplicated but unseparated centrosomes form a single aster of microtubules.[4] This mitotic arrest ultimately triggers the apoptotic cell death pathway in cancer cells.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line / System | Reference |
| Ki | 4 nM | Biochemical Assay | [6] |
| IC50 | 3.1 µM | MM.1S (Multiple Myeloma) | [5] |
| IC50 | 9.1 µM | CD34+ Hematopoietic Progenitor Cells | [5] |
Note: The available public domain literature lacks comprehensive in vivo efficacy data for this compound, such as tumor growth inhibition percentages in xenograft models. Further preclinical studies are required to establish its in vivo activity.
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of Eg5 inhibition by this compound and a typical experimental workflow for its target validation.
This compound Signaling Pathway
Caption: this compound inhibits the ATPase activity of Eg5, leading to a rigor-like state, mono-astral spindle formation, mitotic arrest, and ultimately apoptosis.
Experimental Workflow for this compound Target Validation
Caption: A logical workflow for the comprehensive target validation of this compound, from initial in vitro characterization to in vivo efficacy studies.
Detailed Experimental Protocols
The following are detailed protocols for key experiments in the target validation of this compound.
Eg5 Microtubule-Stimulated ATPase Activity Assay
Objective: To determine the inhibitory constant (Ki) of this compound on Eg5 ATPase activity.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Taxol-stabilized microtubules
-
ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing ATPase assay buffer, NADH, PEP, PK, and LDH in a 96-well plate.
-
Add varying concentrations of this compound (e.g., 0-100 nM) to the wells. Include a DMSO control.
-
Add a fixed concentration of taxol-stabilized microtubules (e.g., 5 µM).
-
Initiate the reaction by adding a fixed concentration of the Eg5 motor domain (e.g., 50 nM).
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to ATP hydrolysis.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
To determine the Ki, perform the assay at multiple fixed concentrations of ATP.
-
Plot the data using a suitable model for competitive inhibition (e.g., Lineweaver-Burk or non-linear regression) to calculate the Ki value.
Cell Viability (IC50) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MM.1S)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at a relevant concentration (e.g., 1-2x IC50) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining for Mitotic Spindle Analysis
Objective: To visualize the effect of this compound on mitotic spindle morphology.
Materials:
-
Cancer cell line
-
Coverslips
-
Complete cell culture medium
-
This compound
-
Paraformaldehyde (PFA) or ice-cold methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips to sub-confluency.
-
Treat the cells with this compound at an appropriate concentration for a suitable duration (e.g., 16-24 hours) to enrich for mitotic cells.
-
Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the PFA-fixed cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope and capture images. Look for the characteristic mono-astral spindle phenotype in this compound-treated cells.
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MM.1S)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, intraperitoneal injection).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
Conclusion
This compound represents a promising Eg5 inhibitor with a distinct "rigor" mechanism of action. Its selectivity for multiple myeloma cells over normal hematopoietic progenitors in vitro suggests a potential therapeutic window. The provided experimental protocols offer a robust framework for researchers to further investigate the preclinical potential of this compound and similar Eg5 inhibitors. While the current in vitro data is encouraging, comprehensive in vivo efficacy and safety studies are crucial next steps in the validation of this compound as a potential cancer therapeutic.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD9876: A Rigor Inhibitor of Eg5 with Unique Effects on Mitotic Spindle Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule BRD9876, a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or kinesin-5). Unlike many other Eg5 inhibitors, this compound acts as a "rigor" inhibitor, locking the motor protein in a strong-binding state on microtubules. This unique mechanism of action leads to distinct effects on mitotic spindle formation and microtubule dynamics, making it a valuable tool for cell biology research and a potential candidate for therapeutic development.
Core Mechanism of Action: Rigor Inhibition of Eg5
This compound exerts its effects by directly targeting Eg5, a plus-end directed motor protein essential for establishing and maintaining the bipolar mitotic spindle. Eg5 functions as a homotetramer, crosslinking and sliding antiparallel microtubules apart to generate the outward forces that separate the spindle poles.
This compound is an ATP- and ADP-competitive inhibitor that binds to the α4-α6 allosteric pocket of Eg5, but only when Eg5 is bound to a microtubule.[1][2][3] This binding event locks Eg5 in a "rigor" state, enhancing its affinity for microtubules and preventing its motor activity.[1][4][5][6] This is in stark contrast to other classes of Eg5 inhibitors, such as monastrol (B14932) and STLC, which induce a weak-binding state and promote the detachment of Eg5 from microtubules.[4][6]
The consequence of this rigor-inhibition is a halt in the outward push on spindle poles, leading to a failure of centrosome separation and the formation of a characteristic "mono-astral" spindle, where a single aster of microtubules surrounds unseparated chromosomes.[5] This ultimately triggers the spindle assembly checkpoint and induces cell cycle arrest in the G2/M phase, followed by apoptosis in cancer cells.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Biochemical Potency | Value | Assay Type |
| Ki | 4 nM | ATP- and ADP-competitive inhibition |
| IC50 (MM.1S cells) | 2.2 µM | Cytotoxicity |
| IC50 (MM1S cells) | 3.1 µM | Cytotoxicity |
| IC50 (CD34+ cells) | 9.1 µM | Cytotoxicity |
Table 1: Biochemical and Cellular Potency of this compound.[1][3][4][6][7]
| Cellular Effects | This compound | STLC (weak-binding inhibitor) | Control |
| Monopolar Spindles | 1 ± 1% | 69 ± 9% | Bipolar |
| Spindle Morphology | Does not induce collapse | Promotes collapse | Stable bipolar |
| Microtubule Stability | Enhanced | - | Normal |
Table 2: Comparative Cellular Effects on Mitotic Spindle Integrity.[4]
Signaling and Mechanistic Pathways
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Initial studies and publications on BRD9876
An In-depth Technical Guide to the Initial Studies and Publications on BRD9876
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel small molecule identified as a potent and selective inhibitor of the mitotic kinesin-5 (Eg5), a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2][3] Unlike many other Eg5 inhibitors, this compound exhibits a unique "rigor" mechanism of action, locking Eg5 in a state of enhanced microtubule binding.[1][4][5][6] This property leads to the bundling and stabilization of microtubules, ultimately causing mitotic arrest and cell death in cancer cells.[4] Initial studies have highlighted its potential for treating multiple myeloma (MM), demonstrating selectivity for myeloma cells over normal hematopoietic progenitor cells.[1][4][6] This document provides a comprehensive technical overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism and effects.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the α4-α6 pocket of Eg5, specifically interacting with the tyrosine 104 residue.[4] A key characteristic of this compound is that it preferentially targets Eg5 that is already bound to microtubules (MTs).[4][5][7] This interaction locks the Eg5 motor domain in a "rigor" state, preventing the release of ADP and subsequent binding of ATP.[5][8][9] As a result, the mechanochemical cycle of Eg5 is suppressed, and the motor protein remains tightly bound to the microtubule, unable to perform its function of sliding microtubules apart.[1][7] This leads to the stabilization and bundling of spindle microtubules, a taxol-like effect, which ultimately triggers cell cycle arrest at the G2/M phase and the formation of characteristic mono-astral spindles.[1][5]
Quantitative Data Summary
Initial studies have quantified the inhibitory activity and cellular effects of this compound. The compound's potency has been determined through both biochemical and cell-based assays.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay Type | Notes | Citation |
| KI | 4 nM | Biochemical (ATPase/Motility) | Acts as an ATP- and ADP-competitive inhibitor. | [1][5][6][8][9] |
| IC50 | 2.2 µM | Cell Viability | MM.1S multiple myeloma cells. | [10] |
| IC50 | 3.1 µM | Cell Viability | MM1S multiple myeloma cells. | [4] |
| IC50 | 9.1 µM | Cell Viability | CD34+ hematopoietic cells. | [4] |
Table 2: Cellular and Biochemical Effects of this compound
| Effect | Concentration | Cell Line / System | Notes | Citation |
| G2/M Phase Arrest | 10 µM | MM1S cells | Rapid arrest observed as early as 2 hours post-treatment. Markedly less arrest in CD34+ cells. | [1][4] |
| Cytotoxicity | 0.1 - 100 µM | MM1S cells | Overcomes stromal resistance from bone marrow stromal cells (BMSCs). | [4] |
| Microtubule Gliding Arrest | 1 µM | In vitro (recombinant Eg5) | Completely arrested Eg5-mediated microtubule gliding. | [1][10] |
| Gene Expression Modulation | 10 µM | MM1S cells | Top downregulated gene identified as ID1 after 6 hours of treatment. | [1] |
Key Experimental Protocols
The characterization of this compound involved several key experimental methodologies to elucidate its mechanism and cellular effects.
Cell Cycle Analysis
-
Objective : To determine the effect of this compound on cell cycle progression.
-
Methodology :
-
MM1S (multiple myeloma) and CD34+ (hematopoietic) cells were cultured under standard conditions.
-
Cells were treated with 10 µM this compound or a DMSO vehicle control for specified time points (e.g., 2, 4, 6, 24 hours).[1][4]
-
Following treatment, cells were harvested, washed, and fixed (e.g., with ethanol).
-
Fixed cells were stained with a DNA intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.
-
The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in G1, S, and G2/M phases was quantified based on PI fluorescence intensity.[1]
-
Microtubule-Gliding Assay
-
Objective : To directly assess the impact of this compound on the motor function of Eg5.
-
Methodology :
-
Recombinant full-length Eg5 motor proteins were adhered to the surface of a glass flow-cell.
-
Rhodamine-labeled microtubules were introduced into the flow-cell along with ATP to initiate motor activity.
-
Microtubule movement (gliding) was visualized using fluorescence microscopy and recorded.
-
The assay was repeated in the presence of 1 µM this compound to observe its inhibitory effect on microtubule motility.[1] The complete arrest of gliding is indicative of potent motor inhibition.[1][10]
-
Microtubule-Stimulated ATPase Assay
-
Objective : To determine the kinetic mechanism of Eg5 inhibition by this compound.
-
Methodology :
-
The assay was performed using the recombinant motor domain of Eg5 in the presence of microtubules, which stimulate its ATPase activity.
-
The rate of ATP hydrolysis (ADP production) was measured at varying concentrations of ATP and a fixed concentration of this compound.
-
Conversely, the experiment was repeated with varying concentrations of this compound at a fixed, saturating concentration of ATP.
-
Data were plotted using Michaelis-Menten and Lineweaver-Burk plots to determine changes in KM and Vmax.[5] Results indicated that this compound acts as a competitive inhibitor with respect to ATP, increasing the apparent KM with negligible effect on Vmax.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
BRD9876: A Technical Guide to its Selectivity for Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BRD9876, a novel kinesin-5 inhibitor, and its selective activity against multiple myeloma (MM) cells. The document outlines the quantitative selectivity, the underlying mechanism of action, and detailed experimental protocols for the key assays used in its characterization.
Executive Summary
Multiple myeloma remains a challenging hematological malignancy, with a critical need for novel therapeutics that can overcome resistance and offer improved safety profiles. This compound emerged from a niche-based phenotypic screen designed to identify compounds effective against MM cells within the supportive bone marrow microenvironment.[1][2][3] This compound exhibits a unique mechanism of action as a "rigor" inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), leading to mitotic arrest and subsequent cell death.[4][5][6] Notably, this compound demonstrates a significant selectivity for multiple myeloma cells over normal hematopoietic progenitor cells, a feature attributed to its preferential targeting of the microtubule-bound and phosphorylated state of Eg5.[1][2]
Quantitative Selectivity of this compound
The selectivity of this compound for multiple myeloma cells over non-malignant hematopoietic cells is a key feature of its therapeutic potential. This selectivity has been quantified by comparing the half-maximal inhibitory concentration (IC50) in various cell types.
| Cell Line/Type | Compound | IC50 (µM) | Selectivity (Fold) vs. CD34+ | Reference |
| MM1S (Multiple Myeloma) | This compound | 3.1 | ~3x | [4] |
| CD34+ Hematopoietic Cells | This compound | 9.1 | - | [4] |
| MM1S (Stroma-Independent) | This compound | 2.2 | Not Applicable | [7] |
Mechanism of Action
This compound's selectivity is rooted in its distinct interaction with the mitotic kinesin Eg5. Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to a characteristic G2/M phase cell cycle arrest.[5][8]
Rigor Inhibition of Microtubule-Bound Eg5
Unlike many Eg5 inhibitors that cause the motor protein to detach from microtubules (a "weak-binding" state), this compound is a "rigor" inhibitor.[4][5] It locks Eg5 in a state that is strongly bound to microtubules, leading to microtubule bundling and stabilization.[4][6] This action effectively halts the dynamic processes required for spindle formation. This compound specifically targets microtubule-bound Eg5 and is ineffective at inhibiting its basal ATPase activity in the absence of microtubules.[1][4]
Preferential Targeting of Phosphorylated Eg5
A crucial aspect of this compound's selectivity is its enhanced activity against phosphorylated Eg5.[1][2] Eg5 phosphorylation increases its binding to microtubules. Research has shown that multiple myeloma cells have a higher level of phosphorylated Eg5 compared to normal hematopoietic cells.[1][2] This differential phosphorylation status creates a larger pool of the high-affinity target for this compound in MM cells, contributing to their increased vulnerability.
Downstream Signaling and Cellular Effects
The inhibition of Eg5 by this compound triggers a cascade of events within the cell, culminating in apoptosis. The primary effect is the failure to form a bipolar spindle, which activates the spindle assembly checkpoint (SAC), arresting the cell in mitosis.[9] Prolonged mitotic arrest ultimately leads to apoptotic cell death.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.
Niche-Based Co-Culture and Viability Assay
This assay is designed to mimic the bone marrow microenvironment and assess the ability of this compound to overcome stromal-mediated resistance.
-
Cell Culture:
-
Culture MM1S multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture bone marrow stromal cells (BMSCs), such as HS-5, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Co-Culture Setup:
-
Seed BMSCs in a 96-well plate at a density that allows them to reach confluence.
-
Once confluent, seed MM1S cells on top of the BMSC monolayer.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add the compound dilutions to the co-culture wells and incubate for 72 hours.
-
-
Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound.
-
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment:
-
Seed MM1S cells in a 6-well plate and treat with 10 µM this compound or DMSO (vehicle control) for various time points (e.g., 2, 6, 12, 24 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.
-
Fix the cells for at least 30 minutes at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations based on DNA content (PI fluorescence) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Microtubule-Stimulated Eg5 ATPase Assay
This biochemical assay measures the effect of this compound on the enzymatic activity of Eg5.
-
Reagents:
-
Recombinant human Eg5 motor domain.
-
Taxol-stabilized microtubules.
-
ATPase assay buffer (e.g., containing HEPES, MgCl2, and ATP).
-
A system to detect ADP production, such as a pyruvate (B1213749) kinase/lactate dehydrogenase-coupled assay that links ADP production to a decrease in NADH absorbance.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, microtubules, and varying concentrations of this compound.
-
Initiate the reaction by adding the Eg5 motor domain.
-
Incubate at a constant temperature (e.g., 25°C).
-
Monitor the rate of ATP hydrolysis (e.g., by measuring the change in NADH absorbance at 340 nm over time).
-
Determine the inhibitory effect of this compound by comparing the ATPase activity in the presence of the compound to the vehicle control.
-
Experimental and Logical Workflows
The discovery and characterization of this compound followed a logical progression from a high-throughput screen to detailed mechanistic studies.
Conclusion
This compound represents a promising therapeutic candidate for multiple myeloma due to its unique mechanism of action and favorable selectivity profile. By acting as a rigor inhibitor of Eg5 and preferentially targeting the highly phosphorylated, microtubule-bound form of the enzyme prevalent in MM cells, this compound exploits a key vulnerability of this malignancy. The experimental frameworks detailed in this guide provide a robust foundation for the further investigation and development of this compound and other targeted therapies for multiple myeloma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Niche-Based Screening in Multiple Myeloma Identifies a Kinesin-5 Inhibitor with Improved Selectivity over Hematopoietic Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niche-Based Screening in Multiple Myeloma Identifies a Kinesin-5 Inhibitor with Improved Selectivity over Hematopoietic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of BRD9876, a Kinesin-5 Inhibitor
Introduction
BRD9876 is a small molecule inhibitor targeting the mitotic kinesin Eg5 (also known as kinesin-5 or KIF11), a motor protein essential for the formation of the bipolar spindle during cell division.[1][2][3] Unlike many Eg5 inhibitors that induce a weak-binding state, this compound is a "rigor" inhibitor that locks Eg5 onto microtubules in a state of enhanced binding.[1][4] This unique mechanism, which involves binding to the α4-α6 allosteric pocket and competitively inhibiting ATP and ADP, leads to the stabilization and bundling of microtubules.[1][5][6] The downstream effect is the arrest of the cell cycle in the G2/M phase, which has shown potential for research in multiple myeloma (MM).[1][7] These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.
Mechanism of Action
This compound specifically targets microtubule-bound Eg5.[1][6] By acting as an ATP- and ADP-competitive inhibitor, it traps the motor protein in a rigor-like state, strengthening its association with microtubules.[4][5][6] This prevents the normal dynamic sliding of microtubules required for centrosome separation and bipolar spindle assembly. The result is mitotic arrest and subsequent inhibition of cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
Application of BRD9876 in Multiple Myeloma Research: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematologic malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, necessitating the development of novel therapeutic strategies.[1] One promising avenue of research involves targeting cellular machinery essential for cancer cell proliferation. BRD9876 has emerged as a molecule of interest in this context. It is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein crucial for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells, making it an attractive target for anticancer drug development.[2] This document provides detailed application notes and protocols for the use of this compound in multiple myeloma research.
Mechanism of Action
This compound is a "rigor" inhibitor that locks the kinesin-5 motor protein Eg5 in a state with enhanced binding to microtubules (MTs).[4][5] This action stabilizes microtubule arrays, leading to cell cycle arrest at the G2/M phase.[3][4] this compound specifically targets microtubule-bound Eg5 and interacts with the α4-α6 allosteric binding pocket.[4] Interestingly, there is some discrepancy in the literature regarding its interaction with ATP, with some studies suggesting it acts as an ATP non-competitive inhibitor, while others propose it is an ATP- and ADP-competitive inhibitor.[3][5][6] A key feature of this compound is its selectivity for myeloma cells over normal hematopoietic progenitors, which is attributed to the higher levels of phosphorylated Eg5 in multiple myeloma cells.[3][6] Eg5 phosphorylation enhances its binding to microtubules and, consequently, the activity of this compound.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma
| Cell Line | Assay Type | Endpoint | This compound IC50 | Comparator IC50 | Reference |
| MM.1S | Cell Viability | CellTiter-Glo | 3.1 ± 0.7 µM | Ispinesib: 12.6 ± 2.1 nM | [6] |
| CD34+ | Cell Viability | CellTiter-Glo | 9.1 ± 2.0 µM | Ispinesib: 4.5 ± 1.0 nM | [6] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
BRD9876: A Potent Tool for Investigating Kinesin-5 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9876 is a small molecule inhibitor of kinesin-5 (also known as Eg5 or KIF11), a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle. As a "rigor" type inhibitor, this compound locks Eg5 in a tight, microtubule-bound state, leading to the stabilization of microtubules and subsequent mitotic arrest.[1][2] This mechanism of action contrasts with other classes of Eg5 inhibitors that induce a weak-binding state. This compound acts as an ATP- and ADP-competitive inhibitor with a high affinity for Eg5, exhibiting a Ki value of approximately 4 nM.[1][3] Its ability to induce G2/M cell cycle arrest and the formation of monopolar spindles makes it a valuable tool for studying the intricate functions of kinesin-5 in cell division and a potential lead compound in anticancer drug discovery.[2][4] These application notes provide detailed protocols for utilizing this compound to study kinesin-5 function in cellular and in vitro contexts.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 6-(1,1-dimethylethyl)-2,3-naphthalenedicarbonitrile | [2] |
| CAS Number | 32703-82-5 | [2] |
| Molecular Formula | C₁₆H₁₄N₂ | [2] |
| Molecular Weight | 234.3 g/mol | [2] |
| Solubility | Chloroform: 10 mg/mL; DMF: 1 mg/mL; DMF:PBS (pH 7.2) (1:2): 0.33 mg/mL | [2] |
| Storage | Store at -20°C for up to 4 years. | [2] |
Mechanism of Action
This compound functions by binding to a site on the kinesin-5 motor domain near the junction of helices α4 and α6, which is distinct from the active site.[1] This allosteric binding locks Eg5 in a "rigor" state, characterized by a strong, non-hydrolytic binding to microtubules.[1][2] This is in contrast to other Eg5 inhibitors, such as monastrol, which induce a weak-binding state. The stabilization of the Eg5-microtubule interaction by this compound enhances the "braking" ability of Eg5 in mixed-motor microtubule gliding assays.[1][2] Ultimately, this leads to the inhibition of spindle pole separation and the formation of monopolar spindles, causing cells to arrest in the G2/M phase of the cell cycle.[2][4]
Mechanism of this compound action in cells.
Data Presentation
In Vitro Activity
| Parameter | Value | Reference |
| Ki for Eg5 | ~4 nM | [1][3] |
| IC₅₀ (Eg5 ATPase activity) | 1.3 µM | [1] |
Cellular Activity
| Cell Line | Assay | IC₅₀ | Reference |
| MM1S (Multiple Myeloma) | Cell Viability | 2.2 µM | [2] |
| MM1S (Multiple Myeloma) | Cell Viability | 3.1 µM | [4] |
| CD34+ (Hematopoietic Progenitor Cells) | Cell Viability | 9.1 µM | [4] |
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| RPE-1 | This compound | Monopolar Spindles | 1 ± 1% monopolar spindles | [1] |
| MM1S | 10 µM this compound (2-24h) | G2/M Arrest | Rapid arrest starting at 2h | [4][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell density, this compound concentration, and incubation time is recommended for each cell line.
Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 to 100 µM. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Immunofluorescence for Mitotic Spindle Analysis
This protocol describes the staining of microtubules and centrosomes to visualize the mitotic spindle in cells treated with this compound.
Workflow for immunofluorescence staining.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies: mouse anti-α-tubulin and rabbit anti-γ-tubulin
-
Fluorophore-conjugated secondary antibodies (e.g., anti-mouse IgG and anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips to the desired confluency. Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a suitable duration (e.g., 16-24 hours).
-
Fixation: Gently wash the cells with PBS and fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with a solution containing both primary antibodies (anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBST and then incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the coverslips three times with PBST, with the final wash containing DAPI to stain the nuclei. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify the percentage of cells with monopolar spindles and other mitotic defects.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cells treated with this compound.
Workflow for cell cycle analysis.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Off-Target Effects and Selectivity
While this compound is a potent inhibitor of kinesin-5, it is important to consider potential off-target effects in experimental design and data interpretation. Currently, comprehensive screening data for this compound against a broad panel of kinases or other cellular targets is not widely available in the public domain. However, studies have shown some selectivity for cancer cells over normal hematopoietic progenitors.[4] When interpreting results, researchers should consider the possibility of off-target activities and, where possible, employ complementary approaches, such as genetic knockdown of kinesin-5, to validate findings.
Conclusion
This compound is a powerful and specific tool for investigating the multifaceted roles of kinesin-5 in mitosis and other cellular processes. Its unique "rigor" inhibitory mechanism provides a valuable counterpoint to other classes of Eg5 inhibitors, allowing for a more nuanced understanding of kinesin-5 function. The protocols provided in these application notes offer a starting point for researchers to explore the effects of this compound in their specific systems of interest. As with any chemical probe, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. rsc.org [rsc.org]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for BRD9876 Treatment of MM.1S Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the treatment of the human multiple myeloma cell line MM.1S with BRD9876, a potent and selective "rigor" inhibitor of the kinesin spindle protein Eg5. This compound induces cell cycle arrest and apoptosis in multiple myeloma cells by stabilizing the Eg5-microtubule interaction, leading to the formation of monopolar spindles and subsequent mitotic catastrophe.
Introduction
This compound is a small molecule inhibitor that targets the motor protein Eg5 (also known as KIF11), which is essential for the formation of a bipolar mitotic spindle during cell division.[1][2] Unlike other Eg5 inhibitors that cause a weak-binding state, this compound acts as a "rigor" inhibitor, locking Eg5 in a strong microtubule-bound state.[1][3][4] This leads to a G2/M phase cell cycle arrest and is cytotoxic to rapidly dividing cancer cells, including multiple myeloma.[3][5][6][7] Studies have shown that this compound can overcome the protective effects of the bone marrow microenvironment.[3][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in MM.1S Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | 2.2 µM | MM.1S | [6][7] |
| IC50 | 3.1 µM | MM.1S | [3][5] |
| Cell Cycle Arrest | G2/M Phase | MM.1S | [3][5][8] |
| Onset of G2/M Arrest | As early as 2 hours | MM.1S | [3][5][8] |
Table 2: Recommended Concentrations for Key Experiments
| Experiment | This compound Concentration | Incubation Time | Reference |
| Cell Cycle Analysis | 10 µM | 2 - 24 hours | [3][5][8] |
| Cytotoxicity Assays | 0.1 - 100 µM | 48 - 72 hours | [3] |
| Immunofluorescence | 10 µM | 4 hours | [5] |
| Gene Expression Analysis | 10 µM | 6 hours | [2][5] |
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the kinesin motor protein Eg5. This disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis. The effect of this compound can be enhanced by modulating upstream regulators of Eg5 activity, such as the WEE1 kinase.[5]
Experimental Protocols
MM.1S Cell Culture
-
Cell Line: MM.1S (human multiple myeloma)
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL. Split the culture every 2-3 days.
This compound Preparation
-
Solvent: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[3]
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions of this compound in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability / Cytotoxicity Assay
This protocol is based on a standard MTT assay, which can be adapted for other viability assays like CellTiter-Glo®.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Niche-Based Screening in Multiple Myeloma Identifies a Kinesin-5 Inhibitor with Improved Selectivity over Hematopoietic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Applications - CAT N°: 33217 [bertin-bioreagent.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: BRD9876 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9876 is a novel "rigor" inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] Unlike other Eg5 inhibitors that induce a weak microtubule-binding state, this compound locks Eg5 in a rigor state, tightly bound to microtubules, leading to their stabilization and subsequent mitotic arrest and apoptosis in cancer cells.[1][2][3][4] this compound exhibits promising selectivity for multiple myeloma cells over normal hematopoietic progenitors, making it an attractive candidate for cancer therapy.[1][3] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other cancer therapies, with a specific focus on its interaction with the WEE1 inhibitor, MK-1775 (also known as AZD1775).
Mechanism of Action and Rationale for Combination Therapy
This compound is an ATP- and ADP-competitive inhibitor that specifically targets microtubule-bound Eg5.[2][3][4] Its unique mechanism of action, which involves stabilizing microtubule-Eg5 interactions, distinguishes it from other Eg5 inhibitors.[2][4] The activity of Eg5 is regulated by phosphorylation, and increased phosphorylation enhances its binding to microtubules. This provides a strong rationale for combining this compound with agents that modulate Eg5 phosphorylation.
The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint. Inhibition of WEE1 by compounds such as MK-1775 leads to premature entry into mitosis, causing mitotic catastrophe and cell death, particularly in p53-deficient cancer cells.[5][6] Furthermore, WEE1 inhibition can lead to increased CDK1 activity, which is responsible for the phosphorylation of Eg5. This phosphorylation event enhances the binding of Eg5 to microtubules, thereby increasing the target engagement for this compound. This synergistic interaction suggests that co-administration of this compound and a WEE1 inhibitor could lead to enhanced anti-cancer efficacy at lower doses, potentially reducing off-target toxicities.[7]
Quantitative Data Summary
The combination of this compound with the WEE1 inhibitor MK-1775 has shown significant synergistic effects in preclinical models of multiple myeloma. Pre-treatment of MM1S multiple myeloma cells with MK-1775 has been demonstrated to substantially increase the potency of this compound.
| Cell Line | Drug 1 | Drug 2 | Observation | Fold Change in IC50 of this compound | Reference |
| MM1S | This compound | MK-1775 (0.5 µM pre-treatment) | Increased potency of this compound | ~3-fold decrease | [7] |
This table summarizes the key finding that demonstrates the enhanced efficacy of this compound when combined with a WEE1 inhibitor. Researchers can utilize the protocols provided below to generate more extensive quantitative data, including IC50 values for each compound alone and in combination, as well as Combination Index (CI) values to formally assess the synergistic interaction.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol describes the determination of cell viability and the half-maximal inhibitory concentration (IC50) for this compound and MK-1775, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., MM1S multiple myeloma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MK-1775 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound and MK-1775 in culture medium. Add 100 µL of the drug dilutions to the respective wells. For the vehicle control, add medium with the same concentration of DMSO used for the highest drug concentration.
-
Combination: To assess synergy, pre-treat cells with a fixed, non-toxic concentration of MK-1775 (e.g., 0.5 µM) for a specified time (e.g., 24 hours). Then, add serial dilutions of this compound. Alternatively, a fixed ratio of the two drugs can be used.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response) in software such as GraphPad Prism.
-
Protocol 2: Synergy Analysis using the Chou-Talalay Method
This protocol describes how to analyze the data from the combination cell viability assay to determine if the interaction between this compound and MK-1775 is synergistic, additive, or antagonistic.
Procedure:
-
Experimental Design: Following Protocol 1, generate dose-response curves for this compound alone, MK-1775 alone, and for the combination of the two drugs at a constant ratio. The ratio should be based on the IC50 values of the individual drugs.
-
Data Input: Use a software package like CompuSyn or CalcuSyn, which is based on the Chou-Talalay method.[8][9][10][11][12] Input the dose and the corresponding effect (fraction of cells affected, Fa) for each drug and the combination.
-
Combination Index (CI) Calculation: The software will calculate the Combination Index (CI) for different effect levels. The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Interpretation: Generate a Fa-CI plot (also known as a Chou-Talalay plot), which shows the CI values at different effect levels. This plot provides a visual representation of the synergy across a range of drug concentrations.
Protocol 3: Western Blot for Phospho-Histone H3 (Ser10)
This protocol is used to assess the level of mitotic arrest induced by this compound and its combination with MK-1775 by measuring the expression of the mitotic marker, phospho-histone H3 (Ser10).
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Primary antibody: Mouse or Rabbit anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative levels of phospho-histone H3 (Ser10) in each treatment group.
Visualizations
Signaling Pathway Diagram
Caption: this compound and MK-1775 signaling pathway in mitosis.
Experimental Workflow for Synergy Analysis
Caption: Workflow for determining drug synergy.
Logical Relationship of Synergistic Action
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synergy between BRD9- and IKZF3-Targeting as a Therapeutic Strategy for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Niche-Based Screening in Multiple Myeloma Identifies a Kinesin-5 Inhibitor with Improved Selectivity over Hematopoietic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scilit.com [scilit.com]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing BRD9876 Activity in Cells
Application Notes and Protocols for Researchers
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the cellular activity of BRD9876, a potent and selective "rigor" inhibitor of the mitotic kinesin-5, also known as Eg5 or KIF11. This compound locks Eg5 in a state that enhances its binding to microtubules, leading to the bundling and stabilization of microtubule arrays.[1][2] This action prevents the proper formation of the bipolar mitotic spindle, causing cell cycle arrest at the G2/M phase and the formation of characteristic monoastral spindles, ultimately leading to apoptosis in proliferating cells.[3][4] this compound has shown particular promise in multiple myeloma research due to its selectivity for myeloma cells over hematopoietic progenitors.[1][3]
The following sections detail key assays to characterize the cellular effects of this compound, from target engagement to downstream phenotypic consequences.
Mechanism of Action: this compound-Mediated Mitotic Arrest
Kinesin-5 (Eg5) is a motor protein essential for establishing a bipolar spindle during mitosis. It functions by sliding antiparallel microtubules apart. This compound is an ATP-competitive inhibitor of Eg5 that uniquely targets microtubule-bound Eg5.[2][3][5] Unlike other Eg5 inhibitors that cause the motor to detach from microtubules, this compound locks Eg5 in a rigor state, strengthening its grip on the microtubule.[3][6][7] This action inhibits the motor's movement and leads to the collapse of the forming spindle into a monoastral structure, activating the spindle assembly checkpoint and causing mitotic arrest.[3][4]
Cell Viability and Cytotoxicity Assays
Application Note: The initial assessment of a compound's activity involves determining its effect on cell viability and proliferation. These assays measure the concentration of this compound required to inhibit cell growth by 50% (IC50). Given this compound's mechanism of targeting dividing cells, a significant reduction in viability is expected in rapidly proliferating cancer cell lines, such as the multiple myeloma line MM.1S.[1][8] Comparing the IC50 in cancer cells versus non-cancerous or non-proliferating cells can establish a therapeutic window.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., MM.1S myeloma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
Data Presentation:
| Cell Line | Compound | IC50 (µM) | Reference |
| MM.1S (Multiple Myeloma) | This compound | 3.1 | [1] |
| CD34+ (Hematopoietic Cells) | This compound | 9.1 | [1] |
| MM.1S (Stroma-independent) | This compound | 2.2 | [8] |
Cell Cycle Analysis by Flow Cytometry
Application Note: As an inhibitor of a key mitotic protein, this compound is expected to cause cells to accumulate in the G2 or M phase of the cell cycle. Flow cytometry using a DNA-intercalating dye like propidium (B1200493) iodide (PI) allows for the quantification of the cell population in each phase based on DNA content. Treatment of MM.1S cells with this compound has been shown to cause a rapid and significant arrest of cells in the G2/M phase.[1][3]
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 50-60% confluency, treat them with this compound (e.g., 10 µM) or vehicle (DMSO) for various time points (e.g., 2, 6, 12, 24 hours).[1][3]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS, then fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Data Analysis: Gate the cell populations and use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Data Presentation:
| Treatment | Time (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| DMSO (Control) | 24 | ~60% | ~25% | ~15% |
| This compound (10 µM) | 2 | ~50% | ~20% | ~30% |
| This compound (10 µM) | 6 | ~35% | ~15% | ~50% |
| This compound (10 µM) | 24 | ~20% | ~10% | ~70% |
| Note: Data are illustrative based on published findings.[3] |
Immunofluorescence Microscopy for Spindle Morphology
Application Note: The most direct visual evidence of Eg5 inhibition is the formation of monoastral spindles in mitotic cells. Immunofluorescence staining for α-tubulin (to visualize microtubules) and a nuclear counterstain (like DAPI) allows for the clear identification of this phenotype. Cells treated with this compound uniformly exhibit aberrant mono-astral mitotic spindles instead of normal bipolar spindles.[3]
Experimental Protocol:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound (e.g., 1-10 µM) for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
-
Quantification: Count the number of mitotic cells with bipolar versus monoastral spindles across multiple fields of view.
Data Presentation:
| Treatment | Mitotic Spindle Phenotype | Percentage of Mitotic Cells |
| DMSO (Control) | Bipolar | >95% |
| DMSO (Control) | Monoastral | <5% |
| This compound (10 µM) | Bipolar | <10% |
| This compound (10 µM) | Monoastral | >90% |
| Note: Data are illustrative based on published findings for Eg5 inhibitors.[3] |
Western Blotting for Mitotic Markers and Downstream Targets
Application Note: Western blotting can be used to confirm the mitotic arrest observed in cell cycle analysis by probing for proteins that are specifically expressed or modified during mitosis, such as phosphorylated Histone H3 (Ser10). Additionally, it can be used to investigate downstream effects on gene expression. For instance, treatment of MM.1S cells with this compound was found to downregulate the expression of the gene ID1.[3]
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.[9][11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST.[10] Incubate the membrane with primary antibodies (e.g., anti-phospho-Histone H3, anti-ID1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Signal Visualization: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation:
| Target Protein | Treatment | Fold Change (vs. Control) |
| p-Histone H3 (Ser10) | This compound (10 µM, 24h) | ~5-10 fold increase |
| ID1 | This compound (10 µM, 6h) | ~0.3 fold (70% decrease) |
| GAPDH (Loading Control) | This compound (10 µM) | 1.0 (No change) |
| Note: Data are illustrative based on published findings.[3] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
BRD9876: Application Notes and Protocols for Microtubule Stabilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9876 is a potent small molecule inhibitor of the mitotic kinesin-5 (Eg5), a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2] Unlike many other Eg5 inhibitors that cause a weak-binding state, this compound uniquely acts by locking Eg5 in a rigor state on the microtubule.[2][3][4] This strong binding paradoxically enhances the stability of microtubule arrays, presenting a novel mechanism for inducing mitotic arrest and offering a valuable tool for studying microtubule dynamics and for potential therapeutic development.[1][2]
This document provides detailed application notes and experimental protocols for utilizing this compound in microtubule stabilization assays.
Mechanism of Action
This compound is an ATP- and ADP-competitive inhibitor of Eg5.[2][3][4] By binding to Eg5, it induces a conformational change that locks the motor protein in a tightly bound state to the microtubule.[1][2] This "rigor" state prevents the dynamic movement of Eg5 along the microtubule, which is crucial for its role in spindle formation. The persistent binding of this compound-inhibited Eg5 to the microtubule lattice effectively stabilizes the polymer against depolymerization.[2][5] This mode of action contrasts with other Eg5 inhibitors like monastrol, which induce a weak-binding state and do not enhance microtubule stability.[2][3][4]
Signaling Pathway and Cellular Effects
The primary cellular effect of this compound is mitotic arrest at the G2/M phase of the cell cycle.[1] By inhibiting Eg5, this compound prevents the separation of centrosomes, leading to the formation of mono-astral spindles and ultimately, cell cycle arrest and apoptosis in cancer cells.[1]
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity from in vitro and cell-based assays.
| Parameter | Value | Assay Condition | Reference |
| KI | 4 nM | Biochemical assay with recombinant Eg5 motor domain | [2][3][4] |
| Inhibition Type | ATP- and ADP-competitive | Microtubule-stimulated ATPase assay | [2] |
| Assay Condition | Microtubule Shrinkage Rate (nm/s) | Reference |
| Control (DMSO) | 4.2 ± 0.2 | [2] |
| This compound-inhibited Eg5 | 0.7 ± 0.1 | [2] |
| AMPPNP (non-hydrolyzable ATP analog) | 0.3 ± 0.1 | [2] |
| Apo-state (no nucleotide) | 1.2 ± 0.1 | [2] |
| Control | 149 ± 7 | [5][6] |
| This compound-inhibited Eg5 (monomeric) | 0.2 ± 0.07 | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the microtubule-stabilizing effects of this compound are provided below.
In Vitro Microtubule Depolymerization Assay
This assay directly measures the ability of this compound-inhibited Eg5 to stabilize microtubules against depolymerization.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Recombinant Eg5 motor domain
-
This compound
-
Taxol
-
GTP
-
Microtubule-stabilizing buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
Microscope slides and coverslips coated with an anti-tubulin antibody
-
Fluorescently labeled tubulin (e.g., rhodamine-tubulin)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Protocol:
-
Polymerize Fluorescent Microtubules:
-
Mix unlabeled and fluorescently labeled tubulin at a 10:1 ratio in BRB80 buffer containing 1 mM GTP and 10% glycerol.
-
Incubate at 37°C for 30 minutes to allow polymerization.
-
Stabilize the microtubules with 10 µM Taxol.
-
-
Immobilize Microtubules:
-
Flow the polymerized microtubules into the antibody-coated chamber and incubate for 5-10 minutes to allow binding.
-
Wash with BRB80 buffer to remove unbound microtubules.
-
-
Induce Depolymerization and Treatment:
-
Wash out the Taxol-containing buffer with BRB80 buffer to induce microtubule depolymerization.
-
Immediately add the experimental solution containing:
-
Control: BRB80 with DMSO
-
This compound: BRB80 with a final concentration of this compound (e.g., 10 µM) and Eg5 (e.g., 5 nM).
-
-
-
Image Acquisition:
-
Acquire time-lapse images of the microtubules using a TIRF microscope every 10-15 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Measure the length of individual microtubules over time using image analysis software (e.g., ImageJ).
-
Calculate the microtubule shrinkage rate (nm/s) for each condition.
-
Caption: In Vitro Depolymerization Assay Workflow.
Cell-Based Microtubule Stabilization Assay
This assay assesses the ability of this compound to stabilize the microtubule network within cells against a depolymerizing agent.[7][8][9]
Materials:
-
HeLa or other suitable cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Microtubule depolymerizing agent (e.g., Nocodazole or Combretastatin A4)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or DMSO (vehicle control) for a predetermined time (e.g., 2-4 hours).
-
-
Challenge with Depolymerizing Agent:
-
Add a microtubule-depolymerizing agent (e.g., 10 µM Nocodazole) to the media and incubate for an additional 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Qualitatively assess the integrity of the microtubule network. In cells treated with this compound, the microtubule network should be more resistant to depolymerization compared to the control.
-
For quantitative analysis, measure the fluorescence intensity of the tubulin signal per cell.
-
Caption: Cell-Based Microtubule Stabilization Assay Workflow.
Conclusion
This compound represents a unique class of Eg5 inhibitors that promote microtubule stability. The provided protocols offer robust methods for characterizing the microtubule-stabilizing properties of this compound and similar compounds, both in vitro and in a cellular context. These assays are valuable tools for researchers in cancer biology, cell biology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Kinesin-5 promotes microtubule nucleation and assembly by stabilizing a lattice-competent conformation of tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 8. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using BRD9876
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9876 is a potent and specific "rigor" inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2][3] Unlike other classes of Eg5 inhibitors, this compound locks the motor protein in a state of enhanced microtubule binding, leading to the bundling and stabilization of microtubules.[1][2] This mechanism of action results in the formation of monoastral spindles during mitosis, triggering the spindle assembly checkpoint and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in proliferating cells.[1][4] this compound acts as an ATP- and ADP-competitive inhibitor with a high affinity for its target.[2][3][5] Its specific targeting of microtubule-bound Eg5 offers potential for greater selectivity against cancer cells over non-proliferating cells.[1][3] These characteristics make this compound a valuable tool compound for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics targeting Eg5.
Data Presentation
The following table summarizes key quantitative data for this compound and representative Eg5 inhibitors, providing a baseline for comparison in HTS assays.
| Compound | Assay Type | Target | IC50 / Ki | Cell Line / Conditions | Reference |
| This compound | Cell Viability | Eg5 | IC50 = 2.2 µM | MM.1S Multiple Myeloma | [6] |
| This compound | Biochemical Assay | Eg5 | Ki = 4 nM | ATP/ADP Competition | [2][3][5] |
| S-trityl-L-cysteine (STLC) | Microtubule-Activated ATPase | Eg5 | IC50 = 140 nM | In vitro | [6] |
| S-trityl-L-cysteine (STLC) | Mitotic Arrest | Eg5 | IC50 = 700 nM | HeLa | [6] |
| Monastrol | Microtubule-Activated ATPase | Eg5 | - | - | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for a high-throughput screening campaign.
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: General workflow for an HTS campaign to identify Eg5 inhibitors.
Experimental Protocols
High-Throughput Microtubule-Stimulated ATPase Assay
This biochemical assay measures the ATP hydrolysis activity of Eg5 in the presence of microtubules and is a primary method for identifying direct inhibitors.
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 80 mM PIPES (pH 6.8), 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA
-
ATP regeneration system: 5 mM phosphoenolpyruvate, 280 µM NADH, 12 U/mL pyruvate (B1213749) kinase, 16.8 U/mL lactate (B86563) dehydrogenase
-
ATP
-
This compound or test compounds in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) into 384-well plates.
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, ATP regeneration system, microtubules, and Eg5 enzyme.
-
Assay Initiation: Add the master mix to the compound plates to start the reaction.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the decrease in NADH absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to controls and determine the percent inhibition for each test compound. For HTS, a Z'-factor > 0.5 is considered robust.
High-Throughput Cell Viability Assay
This cell-based assay assesses the cytotoxic effects of Eg5 inhibition, serving as a secondary screen to confirm the cellular activity of hits from the primary screen.
Materials:
-
Human cancer cell line (e.g., MM.1S, HeLa)
-
Cell culture medium and supplements
-
This compound or test compounds in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar (e.g., MTT, CCK-8)
-
384-well white, clear-bottom tissue culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted test compounds and controls (this compound and DMSO) to the cells.
-
Incubation: Incubate the plates for a period that allows for cell division to occur (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plates to room temperature and add the cell viability reagent according to the manufacturer's instructions.
-
Signal Development: Incubate as required by the assay chemistry (e.g., 10 minutes for CellTiter-Glo®).
-
Measurement: Read the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the percent cell viability. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
High-Content Imaging Assay for Monoastral Spindle Formation
This phenotypic assay provides visual confirmation of the specific mechanism of action for Eg5 inhibitors.
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium and supplements
-
This compound or test compounds in DMSO
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for DNA
-
384-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells into 384-well imaging plates and treat with compounds as described in the cell viability assay. A shorter incubation time (e.g., 16-24 hours) is typically sufficient to observe mitotic arrest.
-
Fixation and Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cell membranes.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and a DNA stain.
-
-
Imaging: Acquire images using an automated high-content imaging system, capturing both the microtubule and DNA channels.
-
Image Analysis: Use image analysis software to automatically identify cells in mitosis and classify them based on spindle morphology (bipolar vs. monoastral).
-
Data Analysis: Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype for each treatment condition. Compare the results for test compounds to positive (this compound) and negative (DMSO) controls.
References
- 1. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BRD9876 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRD9876 in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific "rigor" inhibitor of the mitotic kinesin-5 (Eg5), also known as KSP or KIF11.[1][2][3] It functions as an ATP- and ADP-competitive inhibitor with a high affinity (Ki of approximately 4 nM).[4][5][6] Unlike other Eg5 inhibitors that cause the motor protein to detach from microtubules, this compound locks Eg5 in a state of enhanced microtubule binding.[1][4] This leads to the bundling and stabilization of microtubules, ultimately causing mitotic arrest at the G2/M phase of the cell cycle and inducing apoptosis in cancer cells.[1][5] this compound specifically targets microtubule-bound Eg5.[5][6]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound is in the low micromolar range. For sensitive cell lines such as the multiple myeloma cell line MM.1S, the reported IC50 value is between 2.2 µM and 3.1 µM.[1][7] For cell cycle analysis, a concentration of 10 µM has been effectively used to induce G2/M arrest in MM.1S cells.[1][5][7] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. Therefore, a dose-response experiment is always recommended to determine the optimal concentration for your experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[8] It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] For storage, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of Eg5, like most small molecules, the potential for off-target effects exists, particularly at higher concentrations.[9][10] It is good practice to include appropriate controls in your experiments to monitor for unexpected cellular responses. If off-target effects are a concern, consider performing counter-screening assays or using a secondary, structurally distinct Eg5 inhibitor to confirm that the observed phenotype is due to Eg5 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect at tested concentrations | Concentration is too low: The effective concentration for your specific cell line may be higher than initially tested. | Test a broader and higher concentration range. A logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM) is recommended for initial dose-response experiments.[1] |
| Compound instability: Improper storage or handling may have degraded the compound. | Ensure proper storage of the stock solution at -20°C or -80°C. Prepare fresh dilutions from the stock for each experiment.[8] | |
| Insensitive cell line or assay: Your cell line may have low expression of Eg5 or inherent resistance mechanisms. The assay readout may not be sensitive enough to detect the compound's effect. | Confirm Eg5 expression in your cell line using techniques like Western Blot or qPCR. Use a positive control compound known to elicit a response in your assay to validate the assay's performance. | |
| High levels of cell death across all concentrations | Compound-induced cytotoxicity: The tested concentrations may be too high for your specific cell line, leading to widespread cell death that masks the intended biological effect. | Perform a cytotoxicity assay (e.g., MTT, LDH, or Annexin V/PI staining) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the cytotoxic threshold for your functional assays. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final DMSO concentration is at or below 0.1% in your experiments. Include a vehicle-only control (media with the same final DMSO concentration) to assess solvent effects.[8] | |
| Inconsistent or variable results between experiments | Cellular health and density: Variations in cell health, passage number, or seeding density can significantly impact experimental outcomes. | Maintain a consistent cell culture practice. Use cells within a low passage number range, ensure high cell viability before seeding, and optimize cell seeding density for your specific assay.[11][12] |
| Inaccurate compound dilution: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Prepare fresh serial dilutions for each experiment and use calibrated pipettes. Consider preparing a master mix of the treatment media for each concentration to ensure consistency across replicate wells. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | MM.1S (Multiple Myeloma) | 2.2 µM - 3.1 µM | [1][7] |
| IC50 | CD34+ hematopoietic cells | 9.1 µM | [1] |
| Effective Concentration for G2/M arrest | MM.1S (Multiple Myeloma) | 10 µM | [1][5][7] |
| Ki (ATP/ADP competitive inhibition) | In vitro biochemical assay | ~4 nM | [4][5][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes how to establish a dose-response curve to determine the IC50 value of this compound for cell viability in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume growth (typically 18-24 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Analyzing Cell Cycle Arrest using Flow Cytometry
This protocol details the steps to assess the effect of this compound on cell cycle distribution.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound (e.g., a concentration around the IC50 or a known effective concentration like 10 µM) and a vehicle control for a specific time course (e.g., 12, 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (to include any detached cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI signal will be proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
BRD9876 Technical Support Center: Solubility, Preparation, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BRD9876 in experiments. Detailed below are frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1][2][3] It functions as an ATP- and ADP-competitive inhibitor, binding to the α4-α6 allosteric pocket of microtubule-bound Eg5.[3][4][5][6] This binding locks Eg5 in a "rigor" state, characterized by enhanced binding to microtubules.[1][3][5] The stabilization of the Eg5-microtubule interaction inhibits the motor's processive movement, leading to mitotic spindle defects and ultimately causing cell cycle arrest in the G2/M phase.[1][2][3][5]
Q2: What are the recommended solvents for dissolving this compound?
This compound is a crystalline solid with solubility in various organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions.[5] For specific concentrations, please refer to the solubility data table below.
Q3: How should I store this compound solutions for optimal stability?
For long-term storage, solid this compound is stable for at least four years.[2] Stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[5] To maintain stability, it is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation: Solubility and Stability
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Reference |
| Chloroform | 10 mg/mL | [2] |
| DMF | 1 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [2] |
| DMSO | 10 mM | [5] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | Room Temperature (shipping) | ≥ 4 years | [2] |
| Stock Solution in DMSO | -20°C | 1 year | [5] |
| Stock Solution in DMSO | -80°C | 2 years | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid, MW: 234.3 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 234.3 g/mol * 1000 mg/g = 2.343 mg
-
-
Weigh the compound: Carefully weigh out 2.343 mg of this compound solid on an analytical balance.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Media | This compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous buffer can cause the compound to precipitate out of solution. | First, perform serial dilutions of the DMSO stock solution in DMSO to a lower concentration. Then, add this diluted DMSO solution to the final aqueous medium. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[7] |
| Inconsistent Experimental Results | 1. Improper storage leading to degradation. 2. Inaccurate concentration of the stock solution. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure stock solutions are stored at the recommended temperatures and protected from light. 2. Verify the accuracy of the initial weighing and solvent volume. 3. Prepare single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles. |
| Compound Inactivity | The compound may have degraded due to improper storage or handling. | Always use freshly prepared working solutions. If inactivity is suspected, use a new, unopened vial of the compound to prepare a fresh stock solution. |
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to G2/M cell cycle arrest.
Caption: Workflow for the preparation and use of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Potential off-target effects of BRD9876
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of BRD9876, a potent inhibitor of the mitotic kinesin Eg5. The following resources are designed to clarify its on-target effects and provide guidance for troubleshooting unexpected experimental outcomes that may suggest potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a "rigor" inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1] Unlike other Eg5 inhibitors that induce a weak-binding state, this compound locks Eg5 in a state with enhanced microtubule binding.[1] This action specifically targets microtubule-bound Eg5, leading to the bundling and stabilization of microtubules.[2] Mechanistically, it acts as an ATP- and ADP-competitive inhibitor.[1][3][4]
Q2: What is the expected cellular phenotype after treating cells with this compound?
A2: Treatment of proliferating cells with this compound is expected to induce mitotic arrest.[3][5] The hallmark phenotype of Eg5 inhibition is the formation of monopolar spindles, where duplicated centrosomes fail to separate.[1][5][6] This leads to a rapid arrest of cells in the G2/M phase of the cell cycle.[3]
Q3: Is this compound selective for certain cell types?
A3: Yes, this compound has shown preferential inhibition of multiple myeloma (MM) cells over normal hematopoietic progenitors.[2][3] For example, it exhibits approximately 3-fold selectivity for MM1S myeloma cells over CD34+ derived hematopoietic cells.[2] This selectivity is attributed to higher levels of phosphorylated Eg5 in multiple myeloma cells, which increases microtubule binding and enhances this compound activity.[2]
Q4: How does this compound's mechanism differ from other Eg5 inhibitors like monastrol (B14932) or S-trityl-L-cysteine (STLC)?
A4: this compound is a "rigor" inhibitor that enhances Eg5's braking ability and locks it in a strong-binding state on microtubules.[1] In contrast, inhibitors like monastrol and STLC are "Loop-5" or "L5" inhibitors that induce a weak-binding state in Eg5, effectively knocking the motor off microtubules.[1] This mechanistic difference leads to contrasting effects on microtubule stability; this compound enhances microtubule stabilization, while L5 inhibitors abolish it.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound reported in the literature. These values are crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line / Condition | Source |
| IC₅₀ | 3.1 µM | MM1S Myeloma Cells | [2] |
| IC₅₀ | 9.1 µM | CD34+ Hematopoietic Cells | [2] |
| Kᵢ | 4 nM | Biochemical/Single-Molecule Assays | [1][2][3][4] |
| Mechanism | ATP- and ADP-competitive | Biochemical Assays | [1][3][4] |
Troubleshooting Guide: Investigating Unexpected Results
This guide is intended to help researchers troubleshoot experiments where the observed phenotype is not consistent with the known on-target effects of this compound, raising the possibility of off-target interactions.
Q1: My cells are arresting in a different phase of the cell cycle (e.g., G1 or S phase), not G2/M. Could this be an off-target effect?
A1: While the canonical effect of Eg5 inhibition is G2/M arrest, a different phenotype could suggest an off-target effect.[7] Troubleshooting Steps:
-
Confirm On-Target Effect: As a positive control, use another well-characterized Eg5 inhibitor with a different chemical scaffold (e.g., Monastrol, STLC).[1] If these compounds induce the expected G2/M arrest in your system, it strengthens the hypothesis of a this compound-specific off-target effect.
-
Dose-Response Analysis: Perform a dose-response experiment. Off-target effects often occur at higher concentrations than on-target effects. Determine if the G2/M arrest phenotype appears at lower concentrations and the unexpected phenotype at higher concentrations.
-
Genetic Knockdown: Use siRNA or CRISPR-Cas9 to deplete Eg5 (KIF11) in your cells.[7] If the phenotype of Eg5 depletion matches the canonical G2/M arrest and not the phenotype observed with this compound, this points towards an off-target mechanism for the latter.
Q2: I'm observing significant cytotoxicity at concentrations that are not causing a strong G2/M arrest. How can I investigate this?
A2: This scenario strongly suggests that an off-target effect may be responsible for the observed toxicity. Troubleshooting Steps:
-
Broad Kinase Profiling: Since many small molecule inhibitors have off-target kinase activity, screen this compound against a broad panel of kinases.[8][9][10] Several commercial services offer this, providing data on % inhibition for hundreds of kinases.[8][10] This can identify unexpected kinase targets.
-
Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding partners of a compound in a cellular context.[11][12][13][14] By measuring the thermal stabilization of proteins upon ligand binding, you can identify which proteins this compound interacts with directly inside the cell.[11][13]
-
Gene Expression Analysis: Perform RNA-seq or microarray analysis on cells treated with this compound versus a vehicle control. While on-target effects will be present (e.g., downregulation of ID1 in MM1S cells), unexpected pathway signatures could point to off-target activities.[3]
Q3: My results with this compound are inconsistent between different cell lines. Why might this be?
A3: Inconsistent results can arise from variations in the cellular context. Troubleshooting Steps:
-
Confirm Target Expression: Verify that the on-target protein, Eg5, is expressed at comparable levels in the cell lines you are using via western blot or qPCR.[15] Cell lines with very low Eg5 expression may be less sensitive to its on-target effects.[5]
-
Assess Compound Permeability and Efflux: Differences in cell membrane transporters (e.g., P-glycoprotein) can affect the intracellular concentration of the compound.[15] Use cell lines with and without known efflux transporters to test for this possibility.
-
Consider Resistance Mechanisms: Although less likely with initial experiments, acquired resistance to Eg5 inhibitors can occur through mutations in the Eg5 binding site.[16][17]
Mandatory Visualizations
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assayquant.com [assayquant.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BRD9876-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD9876. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the kinesin spindle protein Eg5 (also known as KIF11), which is essential for the formation of a bipolar mitotic spindle during cell division.[1][2][3] this compound acts as an ATP- and ADP-competitive inhibitor of Eg5.[4][5] Unlike other Eg5 inhibitors that cause a weak-binding state, this compound locks Eg5 in a "rigor" state, enhancing its binding to microtubules.[4][6] This leads to bundling and stabilization of microtubules, ultimately causing mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[6][7]
Q2: What are the expected cytotoxic effects of this compound?
The primary cytotoxic effect of this compound is the induction of cell cycle arrest at the G2/M phase, which can be observed as early as 2 hours after treatment in sensitive cell lines.[6][7] This mitotic arrest subsequently leads to the activation of the apoptotic cascade.
Experimental Design & Protocols
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line. For example, the IC50 for MM.1S multiple myeloma cells is approximately 2.2 µM to 3.1 µM.[6][8][9] A concentration of 10 µM has been shown to induce G2/M arrest in MM.1S cells.[6][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO at concentrations up to 50 mM.[9] It is also soluble in chloroform (B151607) and DMF.[8] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. To avoid precipitation when diluting in aqueous media, it is advisable to make intermediate dilutions in DMSO before adding to the final culture medium.[10] The final DMSO concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[11]
Data Interpretation
Q5: My cells are arresting in G2/M, but I'm not seeing significant apoptosis. Why might this be?
The kinetics of apoptosis induction following mitotic arrest can vary between cell lines. It is possible that the time point you are observing is too early to detect significant apoptosis. Consider extending the treatment duration and performing a time-course experiment. Additionally, some cell lines may be more resistant to apoptosis and may undergo other fates following mitotic arrest, such as mitotic slippage, leading to the formation of polyploid cells.
Q6: Are there known off-target effects of this compound?
While this compound is designed to be an Eg5 inhibitor, like most small molecules, it may have off-target effects. Proteomics-based approaches can be used to identify potential off-target proteins.[12][13][14] It is important to include appropriate controls in your experiments to help distinguish between on-target and off-target effects. If you suspect off-target effects are confounding your results, consider using a structurally different Eg5 inhibitor as a comparison.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no cytotoxic effect observed | Compound precipitation: this compound may precipitate when diluted in aqueous media. | Prepare fresh dilutions for each experiment. Make serial dilutions of the DMSO stock in DMSO before the final dilution in culture medium to minimize precipitation.[10] Visually inspect the medium for any signs of precipitation. |
| Cell line resistance: The cell line may be inherently resistant to Eg5 inhibition. | Confirm Eg5 expression in your cell line. Test a higher concentration range of this compound. Consider using a different cell line known to be sensitive to Eg5 inhibitors. | |
| Incorrect dosage: The concentration of this compound may be too low to induce a response. | Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| High background cytotoxicity in control wells | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is ≤0.5%.[11] Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
| Difficulty dissolving this compound | Improper solvent or technique: The compound may not be fully dissolved. | Use a recommended solvent such as DMSO.[9] Gentle warming (to 37°C) and vortexing or sonication can aid in dissolution.[15] |
| Variability between replicate experiments | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding to improve consistency. |
| Edge effects in microplates: Evaporation from the outer wells of a microplate can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 | 2.2 µM | MM.1S | [8] |
| IC50 | 3.1 µM | MM.1S | [6] |
| IC50 | 9.1 µM | CD34+ hematopoietic cells | [6] |
| KI (ATP- and ADP-competitive) | 4 nM | In vitro biochemical assay | [4] |
| Effective Concentration for G2/M arrest | 10 µM | MM.1S | [6][8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution using PI staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[1][17][18]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for longer periods.[1]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of approximately 1x10^6 cells/mL.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Caspase-3 Activity Assay
This protocol outlines a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest and count the cells.
-
Lyse the cells using a chilled cell lysis buffer and incubate on ice.[19]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (DEVD-pNA) and reaction buffer to each well.[20][21]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[20][21]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emulatebio.com [emulatebio.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. medicine.uams.edu [medicine.uams.edu]
- 19. abcam.com [abcam.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to BRD9876 in Cell Lines
Welcome to the technical support center for BRD9876. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to the Eg5 kinesin inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific "rigor" inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1] Unlike other Eg5 inhibitors that cause the motor protein to detach from microtubules, this compound locks Eg5 in a state that is tightly bound to microtubules.[1] This leads to the bundling and stabilization of microtubule structures, ultimately causing mitotic arrest at the G2/M phase of the cell cycle and the formation of monopolar spindles, followed by apoptosis.[2] this compound binds to an allosteric pocket near the junction of the α4 and α6 helices of the Eg5 motor domain.[1]
Q2: My cells have developed resistance to this compound. What is the most common mechanism?
The most well-characterized mechanism of acquired resistance to this compound is a point mutation in the KIF11 gene, which encodes the Eg5 protein. Specifically, a tyrosine to cysteine substitution at amino acid position 104 (Y104C) has been identified in this compound-resistant multiple myeloma cell lines (MM1.S-BRD9876R). This mutation is located within the allosteric binding pocket for this compound.
Q3: How does the Y104C mutation in Eg5 confer resistance to this compound?
The Y104C mutation is believed to directly interfere with the binding of this compound to its allosteric site on the Eg5 motor protein. This reduced binding affinity requires significantly higher concentrations of the compound to achieve the same level of Eg5 inhibition, resulting in a resistant phenotype.
Q4: Are there other potential mechanisms of resistance to this compound?
While the Y104C mutation is a key on-target resistance mechanism, other general mechanisms of drug resistance could potentially play a role, although they have not been specifically reported for this compound. These could include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in downstream signaling pathways: Cells may activate compensatory pathways to bypass the mitotic arrest induced by Eg5 inhibition.
-
Changes in microtubule dynamics: Alterations in the expression or function of other microtubule-associated proteins could potentially counteract the effects of this compound.
Q5: How can I overcome resistance to this compound in my cell lines?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: Using this compound in combination with other anti-cancer agents is a promising approach. A notable example is the synergistic effect observed when combining this compound with the Wee1 kinase inhibitor, MK-1775.[2] Wee1 inhibition can lead to increased phosphorylation of Eg5, which may enhance the activity of this compound.[2]
-
Alternative Eg5 Inhibitors: If resistance is specific to the binding site of this compound, inhibitors that target different allosteric sites on Eg5 may still be effective.
-
Targeting Downstream Pathways: If resistance is mediated by the activation of bypass signaling pathways, inhibitors targeting those specific pathways could re-sensitize the cells to this compound.
Troubleshooting Guides
Problem 1: My cell line shows a decreased sensitivity to this compound in a cell viability assay.
Possible Cause 1: Development of a resistant population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Sequence the KIF11 gene: Isolate genomic DNA from the resistant cells and sequence the region encoding the Eg5 motor domain to check for the Y104C mutation or other potential mutations in the drug-binding pocket.
-
Perform a Western Blot for Eg5: Compare the expression levels of total Eg5 and phosphorylated Eg5 in sensitive and resistant cell lines. While changes in expression levels have not been reported as a primary resistance mechanism, it is a valuable check.
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug responses.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, drug incubation time, and reagent concentrations. For detailed troubleshooting of cell viability assays, refer to established protocols.
-
Problem 2: I am not observing the expected mitotic arrest phenotype (monopolar spindles) after this compound treatment.
Possible Cause 1: Sub-optimal drug concentration or incubation time.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a matrix of experiments with varying concentrations of this compound and different incubation times (e.g., 12, 24, 48 hours) to identify the optimal conditions for inducing mitotic arrest in your specific cell line.
-
Cell Cycle Analysis: Use flow cytometry to quantify the percentage of cells in the G2/M phase of the cell cycle after treatment. This can provide a quantitative measure of mitotic arrest.
-
Possible Cause 2: Issues with immunofluorescence staining.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibody against α-tubulin is specific and provides a clean signal.
-
Fixation and Permeabilization: Optimize fixation (e.g., methanol (B129727) vs. paraformaldehyde) and permeabilization methods, as these can affect the integrity of the mitotic spindle and antibody binding.
-
Controls: Include appropriate positive (e.g., other mitotic inhibitors like paclitaxel) and negative (vehicle-treated) controls in your experiment.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | Eg5 Genotype | IC50 (µM) | Fold Resistance | Reference |
| MM1.S | Wild-type | 3.1 | - | [1] |
| MM1.S-BRD9876R | Y104C mutant | > 25 | > 8 | |
| CD34+ | Wild-type | 9.1 | - | [1] |
Table 2: Synergistic Activity of this compound with MK-1775 in MM1.S Cells
| Drug Combination | Concentration Range | Synergy Assessment | Finding | Reference |
| This compound + MK-1775 | This compound: 0.1-10 µM; MK-1775: 0.5 µM | Cell Viability Assay | Pre-treatment with MK-1775 sensitizes MM1.S cells to this compound | [3] |
| This compound + MK-1775 | This compound: various; MK-1775: 0.5 µM | Mitotic Index (Phospho-Histone H3) | Co-treatment significantly increases mitotic arrest compared to this compound alone | [3] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is adapted from methods used to generate resistance to other targeted therapies.
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line (e.g., MM1.S) using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: At each concentration step, monitor cell viability and morphology. Allow the cells to adapt and resume normal proliferation before the next dose escalation.
-
Selection of Resistant Clones: After several months of continuous culture with increasing drug concentrations, a resistant population should emerge that can proliferate in the presence of a high concentration of this compound (e.g., >10x the initial IC50).
-
Characterization:
-
Confirm the level of resistance by re-evaluating the IC50 of the resistant population.
-
Sequence the KIF11 gene to identify potential mutations in the Eg5 motor domain.
-
Cryopreserve aliquots of the resistant cell line at different stages of selection.
-
Protocol 2: Western Blot for Eg5 Expression
-
Cell Lysis: Lyse sensitive and resistant cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Eg5 (total or phospho-specific) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Signaling pathway of Eg5 and Wee1 in mitosis.
Caption: Troubleshooting workflow for this compound resistance.
References
Interpreting results from BRD9876 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BRD9876, a potent and selective inhibitor of the mitotic kinesin-5 (Eg5). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a "rigor" inhibitor of the kinesin spindle protein Eg5 (also known as Kinesin-5 or KIF11).[1] It binds to an allosteric pocket at the interface of the α4 and α6 helices on microtubule-bound Eg5.[2][3] This action locks Eg5 in a strong microtubule-binding state, preventing its motor activity and leading to the bundling and stabilization of microtubules.[2][4] Unlike other Eg5 inhibitors that cause a weak-binding state, this compound's rigor inhibition enhances the braking ability of Eg5.[3][4]
Q2: How does this compound affect the cell cycle?
A2: By inhibiting Eg5, this compound prevents the proper formation of the bipolar mitotic spindle, which is essential for chromosome segregation. This leads to a rapid and robust arrest of cells in the G2/M phase of the cell cycle.[1][2][5] In multiple myeloma (MM) cell lines, such as MM1S, this arrest can be observed as early as two hours after treatment.[5] This inhibition ultimately results in the formation of aberrant mono-astral mitotic spindles.[5]
Q3: Is this compound an ATP-competitive inhibitor?
A3: While some early reports described it as ATP non-competitive, further biochemical and single-molecule assays have demonstrated that this compound acts as a potent ATP- and ADP-competitive inhibitor with an inhibition constant (Kᵢ) of approximately 4 nM.[3][5][6] It competitively inhibits nucleotide binding, which traps Eg5 in a microtubule-bound state.[3]
Q4: What is the selectivity profile of this compound?
A4: this compound exhibits a notable selectivity for multiple myeloma (MM) cells over normal hematopoietic progenitor cells.[2][5] This selectivity is attributed to the fact that this compound preferentially targets microtubule-bound Eg5, and MM cells have higher levels of phosphorylated Eg5, which increases microtubule binding.[4]
Q5: What are the recommended storage and handling conditions for this compound?
A5: For long-term storage, this compound stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2] The powder form is stable for at least four years when stored appropriately.[1] It is typically dissolved in DMSO to create a stock solution.[2]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from this compound experiments.
Table 1: In Vitro Potency and Selectivity
| Parameter | Cell Line / Condition | Value | Reference |
|---|---|---|---|
| IC₅₀ | MM1S Myeloma Cells | 3.1 µM | [2] |
| MM.1S Myeloma Cells | 2.2 µM | [1] | |
| CD34+ Hematopoietic Cells | 9.1 µM | [2] |
| Kᵢ | ATP/ADP Competition | ~4 nM |[3][4][5][6] |
Table 2: Effective Concentrations in Cell-Based Assays
| Assay | Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Cell Cycle Arrest | MM1S | 10 µM | Rapid G2/M arrest | [1][2][5] |
| Microtubule Gliding | Cell-free assay | 1 µM | Complete arrest of Eg5-mediated gliding |[5] |
Visual Guides: Diagrams and Workflows
Signaling Pathway and Mechanism
Caption: Mechanism of this compound-induced mitotic arrest via Eg5 rigor inhibition.
Experimental Workflow
Caption: Standard workflow for assessing this compound effects on cells.
Logical Relationship of Eg5 Inhibitors
Caption: Contrasting mechanisms of rigor vs. weak-binding Eg5 inhibitors.[3][6]
Troubleshooting Guide
Q: My cells are not showing significant G2/M arrest after this compound treatment. What went wrong?
A:
-
Sub-optimal Concentration: Ensure you are using an effective concentration. For sensitive cell lines like MM1S, 10 µM is reported to be effective.[2][5] Perform a dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: G2/M arrest can be time-dependent. While effects are seen as early as 2 hours in MM1S cells, a longer incubation (e.g., 24 hours) may be necessary for other cell lines.[2][5]
-
Low Proliferation Rate: this compound primarily affects actively dividing cells. If your cell culture is confluent or has a low proliferation rate, the percentage of cells in mitosis will be low, and the effect of the inhibitor will be less pronounced. Ensure you are using cells in the logarithmic growth phase.
-
Compound Instability: Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[2]
Q: I am observing high levels of cell death that do not seem to be dose-dependent.
A:
-
Solvent Toxicity: The vehicle for this compound is typically DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including untreated controls) and is at a non-toxic level (typically ≤ 0.5%).
-
Contamination: Microbial contamination can cause widespread, non-specific cell death. Check your cultures for any signs of contamination and test your reagents.
-
Incorrect IC₅₀ Interpretation: this compound is cytotoxic at effective concentrations.[1] The goal of the experiment is to induce mitotic arrest, which is a precursor to apoptosis in cancer cells. The observed cell death is likely the intended outcome of inhibiting a crucial mitotic protein.
Q: My Western blot for a downstream signaling protein is showing inconsistent results.
A:
-
Timing of Lysate Preparation: this compound induces sparse transcriptional changes.[7] The primary effect is mitotic arrest, not a direct, rapid change in signaling pathways like the mTOR pathway.[] Ensure you are harvesting cell lysates at time points relevant to mitotic arrest (e.g., 6-24 hours) rather than very early time points (e.g., <1 hour).
-
Loading Controls: Mitotic arrest can affect the expression of some housekeeping proteins. When analyzing protein expression post-treatment, ensure you use a stable loading control. It may be necessary to test multiple loading controls (e.g., β-Actin, GAPDH, α-Tubulin) to find one that is not affected by G2/M arrest in your system.
Experimental Protocols
Protocol 1: Cell Viability / Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability following this compound treatment. Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[9]
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., MM1S) in logarithmic growth phase
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment (for adherent cells).[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated" and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
Analysis: Subtract the background absorbance from a blank well (medium only). Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Western Blotting for Mitotic Markers
This protocol is used to detect changes in protein levels or post-translational modifications that indicate mitotic arrest (e.g., Phospho-Histone H3).
-
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.[11]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-α-Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)[11]
-
-
Methodology:
-
Cell Treatment & Lysis: Seed cells in 6-well plates. Treat with this compound (e.g., 10 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.[12]
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with agitation.[11]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[11] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[11][13]
-
SDS-PAGE & Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5 minutes each with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash again three times for 5 minutes each with TBST.[13]
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities relative to a loading control.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. ptglab.com [ptglab.com]
How to mitigate BRD9876 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the solution instability of BRD9876.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the kinesin spindle protein Eg5 (also known as KIF11).[1][2] It functions as a "rigor" inhibitor, locking Eg5 in a state of enhanced microtubule binding.[1] This action leads to the bundling and stabilization of microtubules, ultimately causing a cell cycle arrest at the G2/M phase.[1][3] this compound is an ATP- and ADP-competitive inhibitor of Eg5.[4][5]
Q2: What are the recommended solvents and storage conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Form | Solvent | Storage Temperature | Duration |
| Crystalline Solid | -20°C | ≥ 4 years[2] | |
| Stock Solution | 100% DMSO | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: My this compound precipitated out of solution after diluting my DMSO stock in aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules like this compound. Here are several troubleshooting steps:
-
Lower the Final Concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use cell culture media pre-warmed to 37°C for dilutions.[6]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to a large volume of aqueous buffer, perform an intermediate dilution step in your cell culture medium. Add the compound dropwise while gently vortexing the media.[6]
-
Sonication: If precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can aid in dissolution.[1]
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to instability?
Inconsistent results can indeed be a sign of compound instability in the assay medium. Here's how to investigate:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using previously diluted solutions that have been stored.
-
Time-Course Experiment: To check for degradation in your specific assay conditions, you can perform a time-course experiment. Prepare a larger volume of your final working solution and incubate it under your experimental conditions (e.g., 37°C, 5% CO₂). At different time points (e.g., 0, 2, 6, 24 hours), take an aliquot and test its activity. A decrease in potency over time suggests degradation.
-
pH Considerations: The stability of compounds can be pH-dependent. Ensure the pH of your culture medium is stable and within the optimal range for your cells.
Troubleshooting Guides
Issue 1: Visible Precipitate in this compound Stock Solution Upon Thawing
-
Potential Cause: The concentration of the stock solution may be too high, or the solvent may have absorbed water over time, reducing its solvating capacity.
-
Solution:
-
Warm the vial to room temperature and vortex vigorously to try and redissolve the precipitate.
-
If the precipitate persists, centrifuge the vial to pellet the solid and carefully transfer the supernatant to a new, clean vial. The concentration of this solution may be lower than intended.
-
To prevent this, consider preparing stock solutions at a slightly lower concentration and aliquot into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Issue 2: Cloudiness or Precipitate Formation in Cell Culture Plates During Incubation
-
Potential Cause: This can be due to several factors including exceeding the solubility of this compound in the final culture medium, interaction with media components, or evaporation of the media leading to increased compound concentration.[7][8]
-
Solution:
-
Solubility Check: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound.
-
Media Components: If you suspect interaction with media components, you could try a different basal media formulation.[6]
-
Prevent Evaporation: Ensure proper humidification in your incubator and use plates with lids to minimize evaporation, especially in long-term experiments.[8]
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 3.1 µM | MM1S (myeloma) | [1] |
| IC₅₀ | 9.1 µM | CD34+ (hematopoietic) | [1] |
| Cell Cycle Arrest | G2/M Phase | MM1S | [1][3] |
| Effective Concentration for G2/M Arrest | 10 µM | MM1S | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Bring the vial of solid this compound to room temperature before opening.
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved. Brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Working Solution Preparation (for Cell Culture):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. For a final concentration of 10 µM with a final DMSO concentration of 0.1%, first, create an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed media (resulting in a 100 µM solution).
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed media in your culture plate to achieve the final 10 µM concentration.
-
Gently mix the contents of the well.
-
Always include a vehicle control (containing the same final concentration of DMSO) in your experimental setup.
-
Protocol 2: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
-
Cell Seeding: Seed MM1S cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells with 10 µM this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Cell Harvest: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution by flow cytometry.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. researchgate.net [researchgate.net]
Common issues with BRD9876 in long-term studies
Welcome to the technical support center for BRD9876. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common issues encountered during long-term studies involving this novel ChronoKinase (CK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of ChronoKinase (CK). CK is a critical serine/threonine kinase that regulates the phosphorylation of the core circadian clock protein, Protein Y (PY). By binding to the ATP pocket of CK, this compound prevents the phosphorylation of PY, thereby disrupting the downstream signaling cascade that governs circadian-regulated gene expression.
Q2: We are observing a diminished response to this compound in our cell lines after continuous exposure for over four weeks. What could be the cause?
A2: This phenomenon is likely due to cellular adaptation or tachyphylaxis. Long-term inhibition of ChronoKinase can sometimes lead to compensatory feedback mechanisms. We recommend investigating potential upregulation of CK expression or activation of alternative signaling pathways. Please refer to the "Troubleshooting Guide: Diminished Compound Efficacy" for detailed protocols.
Q3: Are there any known off-target effects of this compound that become apparent in long-term in vivo studies?
A3: While this compound is highly selective for ChronoKinase, prolonged high-dose exposure in preclinical models has been associated with mild inhibition of structurally similar kinases. This may manifest as unexpected physiological changes. We advise performing a kinome-wide profiling assay if off-target effects are suspected.
Troubleshooting Guides
Guide 1: Investigating Diminished Efficacy of this compound in Long-Term Cell Culture
If you observe a reduced cellular response to this compound over time, consider the following troubleshooting workflow:
Ensuring specificity of BRD9876 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to ensure the specific on-target activity of BRD9876 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a small molecule inhibitor. Its primary target is the mitotic kinesin Eg5 (also known as Kinesin-5, KSP, or KIF11).[1][2][3] Eg5 is a motor protein essential for forming and maintaining the bipolar mitotic spindle during cell division.[2]
Q2: What is the mechanism of action for this compound?
This compound is a "rigor" inhibitor that locks Eg5 in a state of enhanced binding to microtubules.[1][2] It is an ATP- and ADP-competitive inhibitor that binds to an allosteric pocket at the interface of the α4 and α6 helices of the Eg5 motor domain.[1][2][4][5] This action prevents the motor protein from moving along microtubules, leading to microtubule bundling and stabilization.[1][4]
Q3: What are the expected on-target phenotypic effects of this compound treatment in proliferating cells?
The inhibition of Eg5 by this compound disrupts the formation of the bipolar mitotic spindle. This leads to a characteristic cellular phenotype:
-
Cell Cycle Arrest: Cells rapidly arrest in the G2/M phase of the cell cycle.[1][2]
-
Aberrant Spindles: Arrested cells uniformly exhibit an abnormal mono-astral mitotic spindle, where a single aster of microtubules forms instead of a bipolar spindle.[2]
-
Cytotoxicity: Prolonged mitotic arrest ultimately leads to cell death, particularly in rapidly dividing cells like multiple myeloma lines.[3]
Q4: What is the typical concentration range for using this compound in cell culture?
The effective concentration can vary depending on the cell line and assay duration. Based on published data, a starting point for inducing G2/M arrest in sensitive cell lines (e.g., MM.1S) is 1-10 µM.[1][2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Quantitative Data Summary
The following table summarizes the key potency and selectivity values reported for this compound.
| Parameter | Value | Cell Line / Condition | Reference |
| Biochemical Potency | |||
| Kᵢ (vs. Eg5) | ~4 nM | Biochemical Assay | [2][4][5] |
| Cellular Potency | |||
| IC₅₀ | 2.2 µM | MM.1S Multiple Myeloma Cells | [3][6] |
| IC₅₀ | 3.1 µM | MM.1S Multiple Myeloma Cells | [1] |
| IC₅₀ | 9.1 µM | CD34+ Hematopoietic Cells | [1] |
Signaling and Mechanism of Action
The diagram below illustrates the mechanism by which this compound inhibits Eg5, leading to mitotic arrest.
Troubleshooting and Specificity Validation
Ensuring that the observed cellular phenotype is a direct result of Eg5 inhibition is critical. The following guide addresses common issues and provides a logical framework for validating on-target effects.
Q5: My results are ambiguous. How can I definitively confirm that this compound is engaging Eg5 in my cells?
Directly measuring the interaction between a compound and its target in a cellular environment is the gold standard for confirming target engagement. Two powerful biophysical methods for this are:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a ligand (this compound) binds to its target protein (Eg5), the protein becomes more thermally stable.[7][8] A shift in the melting temperature of Eg5 in the presence of this compound confirms engagement.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[9][10] Competitive displacement of the tracer by this compound provides quantitative data on target occupancy and affinity.[11]
Q6: I observe a phenotype, but I'm concerned about potential off-target effects. How can I rule them out?
Off-target effects are a common concern with small molecule inhibitors.[12][13] A multi-pronged approach is the most robust way to ensure the observed phenotype is on-target.
Recommended validation steps:
-
Genetic Validation: Use siRNA, shRNA, or CRISPR to knock down or knock out the gene encoding Eg5 (KIF11).[14] The resulting phenotype should mimic that of this compound treatment. This is a crucial step to link the protein target to the cellular outcome.
-
Rescue Experiments: Introduce a mutated version of Eg5 that does not bind this compound but retains its normal function.[15] If the phenotype is on-target, cells expressing the resistant Eg5 mutant should be less sensitive to this compound treatment compared to wild-type cells.[15]
-
Use of an Orthogonal Inhibitor: Treat cells with a structurally unrelated inhibitor of Eg5 that has a different binding mode (e.g., Monastrol, which binds to the Loop L5 pocket). If the phenotype is genuinely caused by Eg5 inhibition, both compounds should produce the same characteristic mono-astral spindle phenotype.[12][16]
-
Inactive Control Compound: Use a close chemical analog of this compound that is known to be inactive against Eg5. This compound should not produce the desired phenotype. Note that inactive controls can sometimes be misleading if the chemical modification also removes activity against unknown off-targets.[12][16]
Q7: I'm not observing the expected G2/M arrest or cytotoxicity. What could be the issue?
-
Cell Line Insensitivity: Some cell lines may have lower expression levels of Eg5 or may be less dependent on it for proliferation. Confirm Eg5 expression via Western blot or qPCR.
-
Compound Inactivity: Ensure the compound has been stored correctly and is fully dissolved. This compound is typically dissolved in DMSO.[1]
-
Insufficient Concentration: The IC₅₀ can vary significantly between cell lines. Perform a dose-response experiment from a low (e.g., 100 nM) to a high (e.g., 50 µM) concentration range.
-
Assay Timing: The G2/M arrest phenotype can be observed as early as 2 hours after treatment in sensitive cells.[2] Ensure your assay endpoint is timed appropriately (e.g., 16-24 hours for cell cycle analysis).
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Eg5 Target Engagement
This protocol allows for the verification of this compound binding to Eg5 in intact cells by measuring changes in protein thermal stability.[7][8]
Materials:
-
Cells of interest (e.g., MM.1S)
-
This compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating blocks
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge, SDS-PAGE and Western blot equipment
-
Primary antibody against Eg5/KIF11
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with this compound (e.g., 10 µM) and a control group with vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control (room temperature).
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separate Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize total protein concentration for all samples. Analyze the amount of soluble Eg5 at each temperature point for both vehicle- and this compound-treated samples using Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against temperature. A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
Protocol 2: NanoBRET™ Target Engagement Intracellular Assay
This protocol provides a quantitative measure of compound binding to Eg5 in living cells.[17][18]
Materials:
-
HEK293 cells (or other suitable host cells)
-
Plasmid encoding Eg5-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Eg5-specific fluorescent tracer and Nano-Glo® Substrate
-
This compound
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Transfection: Transfect HEK293 cells with the Eg5-NanoLuc® fusion plasmid according to the manufacturer's protocol. Plate the transfected cells into assay plates and incubate for 24 hours.
-
Compound Dosing: Prepare serial dilutions of this compound. Add the compound dilutions to the wells containing the transfected cells. Also include "no inhibitor" and "no tracer" control wells.
-
Tracer Addition: Immediately after adding the compound, add the pre-determined optimal concentration of the Eg5 fluorescent tracer to all wells except the "no tracer" control.
-
Incubation: Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Signal Detection: Add the Nano-Glo® Substrate to all wells. Read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) on a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected NanoBRET™ ratio against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the potency of this compound for engaging Eg5 in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. BRD 9876 | CAS 32703-82-5 | this compound | Tocris Bioscience [tocris.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 15. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 18. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to BRD9876 treatment
Welcome to the technical support center for BRD9876, a potent and selective inhibitor of the mitotic kinesin Eg5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to offer solutions for potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "rigor" inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2] Unlike other Eg5 inhibitors that cause the motor protein to detach from microtubules (a weak-binding state), this compound locks Eg5 in a tight, rigor-like state on the microtubule.[1][3][4] This action is ATP- and ADP-competitive, with a high affinity (KI of approximately 4 nM).[3][4] By locking Eg5 onto microtubules, this compound enhances microtubule stabilization, which paradoxically disrupts the dynamic nature of the mitotic spindle required for cell division.[1] This leads to the formation of abnormal mono-astral spindles and ultimately, mitotic arrest at the G2/M phase of the cell cycle.[5]
Q2: How does this compound differ from other Eg5 inhibitors like monastrol (B14932) or STLC?
A2: The primary difference lies in their effect on Eg5's interaction with microtubules. Loop-5 inhibitors, such as monastrol and S-trityl-L-cysteine (STLC), induce a weak-binding state, causing Eg5 to detach from microtubules and leading to spindle collapse.[1][3] In contrast, this compound, a rigor inhibitor, promotes a strong-binding state, effectively locking Eg5 onto the microtubules.[1] This leads to microtubule stabilization rather than collapse of pre-formed spindles.[1]
Q3: Is this compound selective for certain cell types?
A3: Yes, this compound has shown notable selectivity for multiple myeloma (MM) cells over normal hematopoietic progenitor cells (CD34+).[5] For instance, the IC50 value for the MM.1S myeloma cell line is approximately 3.1 µM, whereas for CD34+ cells, it is 9.1 µM, indicating a roughly 3-fold selectivity.[5] This selectivity is attributed to higher levels of phosphorylated Eg5 in multiple myeloma cells, which enhances the binding and activity of this compound.[2]
Q4: What is the known resistance mechanism to this compound?
A4: A unique mechanism of resistance to this compound has been identified, involving a specific point mutation in the Eg5 protein. Sequencing of a this compound-resistant MM.1S cell line revealed a heterozygous mutation that results in a tyrosine to cysteine substitution at amino acid position 104 (Y104C). This mutation is located in a distinct allosteric binding site between the α4 and α6 helices of the Eg5 motor domain. Importantly, this resistance mechanism is distinct from that of loop L5 inhibitors like ispinesib.
Data Presentation
This compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MM.1S | Multiple Myeloma | 3.1 | [5] |
| CD34+ | Normal Hematopoietic Progenitors | 9.1 | [5] |
Note: The available public data on IC50 values for this compound across a wide range of cancer cell lines is limited. Researchers are encouraged to determine the IC50 for their specific cell line of interest empirically.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent or suspension cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from adherent cells and add 100 µL of the diluted this compound solutions. For suspension cells, add the diluted solutions directly.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to each well.
-
Pipette up and down to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the steps to analyze the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence at the end of the experiment.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).[5] Include a vehicle (DMSO) control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (adherent) or centrifugation (suspension).
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced mitotic arrest.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | 1. Uneven cell seeding.2. Inconsistent drug dilution.3. Edge effects in the 96-well plate.4. Incomplete solubilization of formazan crystals. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare fresh drug dilutions for each experiment and use a calibrated multichannel pipette.3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.4. Ensure complete dissolution by gentle pipetting or shaking before reading the absorbance. |
| No significant G2/M arrest observed in cell cycle analysis | 1. Insufficient drug concentration or incubation time.2. Cell line is resistant to this compound.3. Low percentage of cycling cells in the population. | 1. Perform a dose-response and time-course experiment to optimize treatment conditions. Start with a concentration around the expected IC50 (e.g., 1-10 µM) and time points from 2 to 24 hours.[5]2. Check for the Y104C mutation in the Eg5 gene if resistance is suspected. Consider using a different Eg5 inhibitor with an alternative binding site.3. Ensure cells are in the exponential growth phase before treatment. |
| Cells appear resistant to this compound treatment | 1. Acquired resistance through mutation (e.g., Y104C in Eg5).2. Cell line has an intrinsic resistance mechanism.3. Inactive this compound compound. | 1. Sequence the Eg5 gene to check for the Y104C mutation. If present, consider using an Eg5 inhibitor that binds to a different site (e.g., a loop L5 inhibitor), although cross-resistance should be empirically tested.2. Some cell lines may have compensatory mechanisms. Consider combination therapies, for example, with a WEE1 kinase inhibitor like MK-1775, which has been shown to enhance this compound's effects in multiple myeloma cells.[6]3. Verify the integrity and activity of the this compound compound. Purchase from a reputable supplier and store it correctly. |
| Unexpected off-target effects | 1. This compound may have other cellular targets at higher concentrations. | 1. Use the lowest effective concentration of this compound as determined by dose-response experiments. Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls (e.g., other mitotic inhibitors) to distinguish specific from non-specific effects. |
| Difficulty visualizing mono-astral spindles with immunofluorescence | 1. Suboptimal antibody staining.2. Incorrect timing of fixation.3. Low mitotic index. | 1. Optimize primary and secondary antibody concentrations and incubation times. Use a high-quality anti-tubulin antibody.2. Fix cells at the time of maximal mitotic arrest as determined by cell cycle analysis.3. Synchronize cells before this compound treatment to increase the number of cells in mitosis. |
Troubleshooting Logic for Drug Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
BRD9876 vs. Monastrol: A Comparative Guide to Eg5 Inhibition
In the landscape of mitotic inhibitors, the kinesin spindle protein Eg5 has emerged as a critical target for anti-cancer drug development. Among the numerous compounds developed to inhibit Eg5, BRD9876 and monastrol (B14932) represent two distinct classes of inhibitors with differing mechanisms of action and cellular effects. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and monastrol both effectively inhibit the mitotic kinesin Eg5, leading to mitotic arrest and the formation of characteristic monopolar spindles. However, they achieve this through fundamentally different mechanisms. This compound acts as a potent, ATP-competitive "rigor" inhibitor, locking Eg5 in a strong microtubule-binding state. In contrast, monastrol is a less potent, allosteric inhibitor that induces a weak microtubule-binding state in Eg5. These contrasting mechanisms result in different effects on microtubule stability and spindle integrity.
Performance Comparison
The following tables summarize the key quantitative data comparing this compound and monastrol.
| Inhibitor | IC50 (Eg5 ATPase Activity) | IC50 (Cell Growth/Viability) | Ki | Mechanism of Action |
| This compound | Not specified for ATPase activity; selectively inhibits microtubule-bound Eg5[1][2] | 2.2 µM (MM.1S multiple myeloma cells)[1][2], 3.1 µM (MM1S myeloma cells)[3][4] | 4 nM (ATP- and ADP-competitive)[5][6] | ATP-competitive, "rigor" inhibitor, enhances microtubule binding[3][5][6] |
| Monastrol | 14 µM[7][8] | Varies by cell line (e.g., IC50 of 6.1µM in HeLa cells for Eg5 ATPase inhibition)[9] | Not applicable | Allosteric, non-competitive with ATP or microtubules[10][11][12] |
| Inhibitor | Effect on Microtubule Binding | Effect on Microtubule Stability | Resulting Mitotic Phenotype |
| This compound | Enhances binding, locks Eg5 in a rigor state on microtubules[3][5][6] | Enhances microtubule stabilization[5][6] | Monopolar spindles, G2/M arrest[2][3] |
| Monastrol | Induces a weak-binding state[5][6] | Eliminates Eg5-mediated microtubule stabilization[5][6] | Monopolar spindles, mitotic arrest[8][9] |
Mechanism of Action
The distinct mechanisms of this compound and monastrol are central to their differing cellular effects.
This compound is an ATP-competitive inhibitor that binds to the α4/α6 interface of Eg5.[3][5] This binding event locks the motor protein in a "rigor" state, tightly bound to the microtubule.[3][5][6] This strong binding enhances microtubule stability.[5][6]
Monastrol , on the other hand, is an allosteric inhibitor that binds to a site distinct from the ATP and microtubule binding sites, specifically involving loop L5.[11][12] This binding induces a conformational change that leads to a weak microtubule-binding state and inhibits ADP release.[11][13]
Figure 1. Contrasting mechanisms of Eg5 inhibition by this compound and monastrol.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to characterize Eg5 inhibitors.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Eg5, which is a direct measure of its motor activity. A common method is the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled assay.
Principle: The ADP produced by Eg5's ATPase activity is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 25 mM ACES/KOH pH 6.9, 2 mM Mg-acetate, 0.1 mM EDTA, 1 mM DTT), 1 mM ATP, 2 mM phosphoenolpyruvate, 0.25 mM NADH, ~20 U/ml pyruvate kinase, and ~30 U/ml lactate dehydrogenase.[14]
-
Add purified Eg5 protein to the reaction mixture.
-
To measure microtubule-stimulated ATPase activity, include taxol-stabilized microtubules in the reaction.
-
Add the inhibitor (this compound or monastrol) at various concentrations. A DMSO control should be included.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value for each inhibitor.
References
- 1. BRD 9876 | CAS 32703-82-5 | this compound | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tribioscience.com [tribioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. researchgate.net [researchgate.net]
BRD9876 vs. STLC: A Comparative Analysis of Two Eg5 Kinesin Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms of action of BRD9876 and STLC, supported by experimental data.
This compound and S-trityl-L-cysteine (STLC) are both potent inhibitors of the mitotic kinesin Eg5 (also known as KSP or KIF11), a crucial motor protein for the formation of the bipolar spindle during mitosis.[1][2][3] Despite sharing the same molecular target, their mechanisms of action and cellular consequences differ significantly. This guide provides a comprehensive comparison of this compound and STLC, summarizing key experimental data, outlining methodologies, and visualizing their distinct effects on the Eg5-microtubule interaction.
Core Mechanistic Differences
The fundamental distinction between this compound and STLC lies in how they modulate the interaction of Eg5 with microtubules. This compound is characterized as a "rigor" inhibitor, meaning it locks Eg5 in a state of strong binding to microtubules.[4][5][6][7] This leads to the bundling and stabilization of microtubules.[4][5] In contrast, STLC is an allosteric inhibitor that induces a weak-binding state in Eg5, effectively causing the motor protein to detach from microtubules.[5][7]
Comparative Data Summary
The following table summarizes the key quantitative parameters for this compound and STLC based on published experimental data.
| Parameter | This compound | STLC | Reference |
| Target | Kinesin-5 (Eg5) | Kinesin-5 (Eg5) | [4][8] |
| Binding Site | α4-α6 allosteric binding pocket | Loop L5 allosteric binding pocket | [4][5] |
| Effect on Eg5-Microtubule Interaction | Enhances binding ("rigor" state) | Weakens binding | [4][5][7] |
| ATPase Inhibition (Microtubule-activated) | ATP- and ADP-competitive | Allosteric inhibitor | [5][9] |
| Ki | 4 nM | Not reported as a competitive inhibitor | [5][10] |
| IC50 (MM1S myeloma cells) | 3.1 µM | Not specified for this cell line | [4] |
| IC50 (CD34+ hematopoietic cells) | 9.1 µM | Not specified for this cell line | [4] |
| IC50 (Basal Eg5 ATPase activity) | Ineffective | 1 µM | [4][9] |
| IC50 (Microtubule-activated Eg5 ATPase activity) | Not specified | 140 nM | [9] |
| Cellular Outcome | G2/M arrest, monopolar spindles | G2/M arrest, monopolar spindles, apoptosis | [1][4][6] |
| Effect on Metaphase Spindle | Does not promote collapse | Promotes collapse | [5][7][11] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and experimental observations related to this compound and STLC.
References
- 1. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]
- 8. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Mitotic Efficacy of BRD9876: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-mitotic agent BRD9876 with other established compounds. Experimental data is presented to validate its efficacy, alongside detailed protocols for key validation assays.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[2][3] Unlike many other anti-mitotic agents that target tubulin directly, this compound specifically inhibits the ATPase activity of Eg5.[4]
Mechanistically, this compound is classified as a "rigor" inhibitor. It locks Eg5 in a state of enhanced microtubule binding, leading to the bundling and stabilization of microtubules.[4][5] This action is distinct from other classes of Eg5 inhibitors, such as "L5 inhibitors," which induce a weak-binding state. This compound acts as an ATP-competitive inhibitor, preferentially targeting microtubule-bound Eg5.[1][4] This targeted action results in the formation of characteristic mono-astral spindles, activation of the spindle assembly checkpoint, and subsequent arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.[4][5]
Comparative Performance Analysis
The anti-mitotic activity of this compound is compared with other Eg5 inhibitors and classical anti-mitotic agents that interfere with microtubule dynamics.
Eg5 Inhibitors:
-
Monastrol, Ispinesib, and Filanesib: These are allosteric inhibitors of Eg5 that bind to the loop L5 domain, inducing a weak microtubule-binding state. This contrasts with the "rigor" state induced by this compound.
Classical Anti-mitotic Agents:
-
Paclitaxel (B517696) (Taxol®): A member of the taxane (B156437) family, paclitaxel stabilizes microtubules, preventing their depolymerization and leading to mitotic arrest.[6]
-
Vincristine (B1662923) (Oncovin®): A vinca (B1221190) alkaloid, vincristine destabilizes microtubules by inhibiting tubulin polymerization, which also results in mitotic arrest.[7]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and comparator compounds in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific assay conditions.
| Compound | Target/Mechanism | Cell Line | IC50 Value | Citation(s) |
| This compound | Eg5 "Rigor" Inhibitor | MM.1S (Multiple Myeloma) | 3.1 µM | [5] |
| MM.1S (Stroma-independent) | 2.2 µM | [8] | ||
| Monastrol | Eg5 "L5" Inhibitor | HeLa (Cervical Cancer) | 14 µM - 51.3 µM | [9][10][11][12][13] |
| Ispinesib | Eg5 "L5" Inhibitor | Various Cancer Cell Lines | 1.2 - 9.5 nM | [14][15][16] |
| Filanesib | Eg5 "L5" Inhibitor | HeLa (Cervical Cancer) | 0.4 - 14.4 nM (EC50) | [17] |
| KSP enzymatic assay | 6 nM | [17][18][19] | ||
| Paclitaxel | Microtubule Stabilizer | HeLa (Cervical Cancer) | ~2.5 - 7.5 nM (24h) | |
| HeLa (Cervical Cancer) | 5 - 10 nM (24h) | [20] | ||
| HeLa/Taxol (Resistant) | 8.070 µM (48h) | [21] | ||
| Vincristine | Microtubule Destabilizer | HeLa (Cervical Cancer) | 4.1 µM (72h) | [7] |
| MCF7 (Breast Cancer) | 7.371 nM | [22] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's anti-mitotic effect are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence Microscopy for Microtubule Spindle Visualization
This technique allows for the direct visualization of the mitotic spindle and the effects of anti-mitotic agents on its structure.
Materials:
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope, capturing images of the microtubule spindles and nuclei.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tribioscience.com [tribioscience.com]
- 13. rndsystems.com [rndsystems.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. universalbiologicals.com [universalbiologicals.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
BRD9876: A Comparative Guide to its Kinesin Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinesin inhibitor BRD9876, focusing on its mechanism of action and selectivity. While extensive research has characterized its potent inhibition of the mitotic kinesin Eg5 (also known as KIF11 or KSP), data on its cross-reactivity with other kinesin family members is limited in publicly available literature. This guide summarizes the existing knowledge on this compound's interaction with Eg5 and outlines the standard experimental protocols used to assess kinesin inhibitor selectivity.
Executive Summary
This compound is a potent, cell-permeable inhibitor of the human kinesin-5, Eg5, a motor protein essential for the formation of a bipolar mitotic spindle.[1] It acts as an ATP- and ADP-competitive inhibitor, locking Eg5 in a "rigor" state characterized by strong binding to microtubules.[2][3] This mechanism disrupts mitotic progression, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2][4] Notably, this compound exhibits preferential cytotoxicity towards multiple myeloma cells over normal hematopoietic progenitor cells.[4][5]
Mechanism of Action: A "Rigor" Inhibitor of Eg5
This compound's inhibitory mechanism is distinct from many other Eg5 inhibitors. Instead of promoting a weak-binding state, this compound enhances the association of Eg5 with microtubules, effectively acting as a "brake" on mitotic spindle dynamics.[2][3] Biochemical and single-molecule assays have demonstrated that this compound is a competitive inhibitor of both ATP and ADP with a high affinity for the Eg5 motor domain, exhibiting a Ki of 4 nM.[2][3] This "rigor" inhibition leads to the stabilization of microtubules, a characteristic that contrasts with other classes of Eg5 inhibitors that may induce spindle collapse.[3]
The following diagram illustrates the proposed signaling pathway affected by this compound, leading to mitotic arrest.
Caption: Logical flow of this compound's mechanism leading to mitotic arrest.
Cross-Reactivity Profile of this compound
The table below is intended to summarize the cross-reactivity data of this compound. However, due to the lack of available data, it remains largely unpopulated.
| Kinesin Target | Family | Function | This compound Inhibition (Ki/IC50) | Reference |
| Eg5 (KIF11) | Kinesin-5 | Mitotic spindle formation | 4 nM (Ki) | [2][3] |
| Kinesin-1 (KIF5B) | Kinesin-1 | Organelle transport | Data not available | - |
| CENP-E | Kinesin-7 | Chromosome alignment | Data not available | - |
| MKLP1 | Kinesin-6 | Cytokinesis | Data not available | - |
| KIF15 | Kinesin-12 | Spindle assembly | Data not available | - |
| HSET (KIFC1) | Kinesin-14 | Spindle organization | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the selectivity and mechanism of kinesin inhibitors like this compound.
Microtubule-Stimulated ATPase Assay
This biochemical assay is fundamental for determining the effect of an inhibitor on the enzymatic activity of a kinesin.
Objective: To measure the rate of ATP hydrolysis by a kinesin motor domain in the presence of microtubules and varying concentrations of the inhibitor.
Protocol:
-
Reagents: Purified kinesin motor domain, taxol-stabilized microtubules, ATP, and a buffer system (e.g., PIPES, MgCl2, EGTA). An ADP detection system (e.g., ADP-Glo™) is used for readout.
-
Procedure:
-
A reaction mixture containing the kinesin, microtubules, and varying concentrations of this compound (or other inhibitors) is prepared in a multi-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a set period.
-
The reaction is stopped, and the amount of ADP produced is quantified using a luciferase-based detection reagent.
-
-
Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both ATP and the inhibitor.
The workflow for a typical kinesin ATPase assay is depicted below.
Caption: Generalized workflow for determining kinesin ATPase inhibition.
Cell-Based Mitotic Arrest Assay
This assay evaluates the effect of an inhibitor on cell cycle progression in a cellular context.
Objective: To determine if an inhibitor induces cell cycle arrest at a specific phase, typically G2/M for antimitotic agents.
Protocol:
-
Cell Culture: A cancer cell line (e.g., MM.1S multiple myeloma cells) is cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 24 hours).
-
Cell Staining:
-
Cells are harvested, fixed, and permeabilized.
-
The DNA is stained with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI.
-
Optionally, cells can be co-stained with antibodies against mitotic markers (e.g., anti-phospho-histone H3) for more detailed analysis.
-
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified based on their DNA content. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Conclusion
This compound is a highly potent and specific inhibitor of the kinesin-5 motor protein Eg5. Its unique "rigor" mechanism of action distinguishes it from other classes of Eg5 inhibitors and contributes to its efficacy in inducing mitotic arrest in cancer cells. While its selectivity for myeloma cells over normal hematopoietic cells is a promising therapeutic feature, a comprehensive understanding of its cross-reactivity profile against the broader human kinesin superfamily is currently lacking in the scientific literature. Further studies involving large-scale selectivity screening are necessary to fully elucidate the off-target effects and therapeutic window of this compound and to guide the development of next-generation kinesin inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
Navigating Resistance to BRD9876: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Resistance Mechanisms to the Eg5 Inhibitor BRD9876 and a Comparative Look at Alternative Therapeutic Strategies.
The emergence of drug resistance is a critical challenge in cancer therapy. This guide provides a comprehensive comparison of the resistance mechanisms associated with this compound, a potent inhibitor of the mitotic kinesin Eg5, and other Eg5 inhibitors. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to equip researchers and drug development professionals with the necessary information to devise strategies to overcome or bypass this resistance.
Performance Comparison of Eg5 Inhibitors in Wild-Type and Resistant Contexts
The primary mechanism of resistance to this compound has been identified as a specific point mutation in the KIF11 gene, which codes for the Eg5 protein. This mutation, Y104C, is located in the allosteric binding pocket of this compound, thereby reducing its binding affinity.[1] In contrast, resistance to other classes of Eg5 inhibitors, such as ispinesib (B1684021) and monastrol, which bind to a different allosteric site known as loop L5, is associated with a different mutation, D130V.[1]
The following table summarizes the quantitative impact of these mutations on the efficacy of the respective inhibitors.
| Compound | Target | Cell Line | Genotype | IC50 (µM) | Fold Resistance |
| This compound | Eg5 (α4/α6 pocket) | MM.1S | Wild-Type | 2.2[2] | - |
| This compound | Eg5 (α4/α6 pocket) | MM.1S-BRD9876 Resistant | Y104C | > 25 (Resistant) | > 11.4 |
| Ispinesib | Eg5 (Loop L5) | HCT116 | Wild-Type | ~0.002 | - |
| Ispinesib | Eg5 (Loop L5) | HCT116-Ispinesib Resistant | D130V | > 0.1 (Resistant) | > 50 |
Overcoming this compound Resistance: Alternative and Combination Therapies
Given the specific nature of the Y104C resistance mutation, alternative Eg5 inhibitors that bind to a different site, such as those targeting loop L5, may retain their efficacy. Furthermore, combination therapies represent a promising strategy. Co-administration of this compound with the WEE1 kinase inhibitor MK-1775 has been shown to augment cytotoxicity against multiple myeloma cells.[3] This is attributed to the upregulation of Eg5 phosphorylation by MK-1775, which enhances the activity of this compound.[3]
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.
Generation of this compound-Resistant Cell Lines
-
Cell Culture Initiation: Begin with a parental cancer cell line sensitive to this compound (e.g., MM.1S multiple myeloma cells).
-
Stepwise Drug Exposure: Expose the cells to an initial concentration of this compound equivalent to the IC25.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Selection and Expansion: At each concentration, select the surviving and proliferating cells and expand the culture.
-
Confirmation of Resistance: Regularly assess the IC50 of the cell population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Clonal Isolation: Once a desired level of resistance is achieved, isolate single-cell clones to ensure a homogenous resistant population.
-
Genotypic Analysis: Sequence the KIF11 gene in the resistant clones to identify mutations such as Y104C.
Eg5 ATPase Activity Assay
-
Reagents: Prepare a reaction buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2), paclitaxel-stabilized microtubules, ATP, and purified Eg5 protein.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, ispinesib).
-
Reaction Setup: In a 96-well plate, combine the Eg5 protein, microtubules, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the ATPase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Detection of ADP: Add an ADP detection reagent (e.g., ADP Hunter™ Plus) to measure the amount of ADP produced, which is proportional to the ATPase activity.
-
Data Analysis: Measure the fluorescence or luminescence and calculate the IC50 value for each inhibitor.
Cell Viability (Cytotoxicity) Assay
-
Cell Seeding: Seed the wild-type and resistant cancer cells into 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance.
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: Comparative mechanisms of action and resistance for this compound and Loop L5 inhibitors.
Figure 2: Step-by-step workflow for the generation of drug-resistant cancer cell lines in vitro.
Figure 3: Rationale for the synergistic effect of combining this compound with the WEE1 inhibitor MK-1775.
References
- 1. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Rigor vs. Allosteric Eg5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between classes of molecular inhibitors is paramount. This guide provides an objective comparison of two key classes of Eg5 inhibitors: rigor and allosteric. By examining their distinct mechanisms of action, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their drug discovery and development endeavors.
The mitotic kinesin Eg5, a crucial motor protein in the formation and maintenance of the bipolar spindle, has emerged as a significant target in cancer therapy. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells. Small molecule inhibitors of Eg5 are broadly categorized into two main types based on their mechanism of action: rigor inhibitors and allosteric inhibitors. While both effectively halt the cell cycle, they do so by inducing fundamentally different states in the Eg5 motor domain, leading to distinct cellular phenotypes and potential therapeutic implications.
Distinguishing Mechanisms of Action
Allosteric Eg5 inhibitors, such as monastrol (B14932) and S-trityl-L-cysteine (STLC), bind to a pocket near loop L5 of the Eg5 motor domain.[1][2] This binding event is non-competitive with ATP and allosterically prevents the release of ADP from the nucleotide-binding pocket.[3] This traps Eg5 in a weak-binding state with microtubules, effectively preventing it from generating the outward forces necessary for centrosome separation.[1][4]
In stark contrast, rigor inhibitors, exemplified by BRD9876, bind to a different allosteric site located at the interface of the α4 and α6 helices.[4][5] This binding is competitive with both ATP and ADP and locks the Eg5 motor domain in a tight, rigor-like binding state on the microtubule.[4][6] This "stalled" state also prevents motor function but does so by creating a static crosslink between microtubules.[4]
Quantitative Comparison of Inhibitor Performance
The differing mechanisms of rigor and allosteric Eg5 inhibitors lead to measurable differences in their biochemical and cellular activities. The following table summarizes key quantitative data for representative inhibitors from each class.
| Parameter | Rigor Inhibitor (this compound) | Allosteric Inhibitor (Monastrol) | Allosteric Inhibitor (STLC) | Allosteric Inhibitor (Ispinesib) | Allosteric Inhibitor (Filanesib) |
| Binding Site | α4/α6 interface[4][5] | α2/Loop L5/α3 pocket[1][2] | α2/Loop L5/α3 pocket[1] | α2/Loop L5/α3 pocket[7] | α2/Loop L5/α3 pocket[7] |
| Mechanism | ATP/ADP Competitive[4][6] | ATP Uncompetitive[7] | ATP Uncompetitive[1] | ATP Uncompetitive[7] | ATP Uncompetitive[7] |
| Eg5 State | Strong-binding (Rigor)[4] | Weak-binding[4] | Weak-binding[4] | Weak-binding[4] | Weak-binding[4] |
| Kᵢ | 4 nM[4][6] | - | <150 nM[8] | - | - |
| IC₅₀ (ATPase) | - | ~30 µM[7] | 140 nM (MT-activated)[9] | <10 nM[7] | 6 nM[7] |
| IC₅₀ (Cell-based) | - | 14 µM[10] | 700 nM (HeLa)[9] | - | - |
| Effect on MT Gliding | Slows/Stops[4][11] | Increases speed (at low density)[4] | Increases speed (at low density)[4] | Increases speed (at low density)[4] | Increases speed (at low density)[4] |
| Spindle Phenotype | Monopolar Spindle[4] | Monopolar Spindle[12][13] | Monopolar Spindle[1] | Monopolar Spindle | Monopolar Spindle |
| Metaphase Spindle Collapse | No[4] | Yes[10] | Yes[4] | - | - |
| Microtubule Stabilization | Enhanced[4] | Eliminated[4] | - | - | - |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and a general experimental workflow.
Caption: Mechanisms of Rigor and Allosteric Eg5 Inhibition.
Caption: Experimental Workflow for Comparing Eg5 Inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. The following are detailed methodologies for key experiments cited in the comparison of rigor and allosteric Eg5 inhibitors.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of inhibitors.
-
Principle: The release of inorganic phosphate (B84403) (Pi) or the consumption of NADH in a coupled enzyme system is measured spectrophotometrically.
-
Materials:
-
Purified recombinant Eg5 motor domain
-
Taxol-stabilized microtubules
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
For coupled assay: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), NADH
-
For malachite green assay: Malachite green reagent
-
Test inhibitors (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure (Coupled Enzyme Assay):
-
Prepare a reaction mixture in the assay buffer containing PK, LDH, PEP, and NADH.
-
Add Eg5 and microtubules to the reaction mixture.
-
Add the test inhibitor at various concentrations (a DMSO control is essential).
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to NADH oxidation.
-
Calculate the ATPase rate from the linear phase of the reaction.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[14]
-
Microtubule Gliding Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors.
-
Principle: Fluorescently labeled microtubules are observed moving over a glass surface coated with Eg5. The effect of inhibitors on the speed and nature of this movement is recorded.
-
Materials:
-
Purified Eg5
-
Rhodamine-labeled, taxol-stabilized microtubules
-
Flow cell (constructed from a microscope slide and coverslip)
-
Motility Buffer (e.g., Assay Buffer with an ATP regeneration system and an oxygen scavenger system)
-
ATP
-
Casein (for blocking the surface)
-
Test inhibitors
-
Total Internal Reflection Fluorescence (TIRF) microscope
-
-
Procedure:
-
Assemble the flow cell.
-
Introduce a solution of Eg5 into the flow cell and allow it to adsorb to the glass surface.
-
Wash out unbound Eg5 with buffer.
-
Block the remaining surface with a casein solution to prevent non-specific binding of microtubules.
-
Introduce the fluorescently labeled microtubules into the flow cell.
-
Add the motility buffer containing ATP and the test inhibitor.
-
Observe and record the movement of microtubules using a TIRF microscope.
-
Analyze the velocity and characteristics of microtubule gliding using appropriate software.[15][16]
-
Cellular Spindle Collapse Assay
This cell-based assay assesses the ability of an inhibitor to disrupt the integrity of a pre-formed bipolar spindle.
-
Principle: Cells are arrested in metaphase, and then treated with the inhibitor. The percentage of cells exhibiting a collapsed, monopolar spindle is quantified.
-
Materials:
-
Cultured cells (e.g., HeLa, RPE-1)
-
Cell culture medium and supplements
-
Agent to arrest cells in metaphase (e.g., MG132)
-
Test inhibitors
-
Fixative (e.g., cold methanol)
-
Primary antibodies against α-tubulin and a centrosomal marker (e.g., γ-tubulin or pericentrin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Fluorescence microscope
-
-
Procedure:
-
Plate cells on coverslips and allow them to adhere.
-
Treat the cells with a synchronizing agent like MG132 to arrest them in metaphase with bipolar spindles.
-
Add the test inhibitor at the desired concentration and incubate for a defined period.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for microtubules and centrosomes.
-
Stain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells with monopolar spindles.[4]
-
Conclusion
The distinction between rigor and allosteric Eg5 inhibitors is not merely academic; it has profound implications for their biological effects and potential therapeutic applications. Allosteric inhibitors, by inducing a weak-binding state, lead to the collapse of pre-formed mitotic spindles. In contrast, rigor inhibitors, by locking Eg5 in a strong-binding state, can paradoxically stabilize microtubule structures and do not cause the collapse of established spindles.[4] This fundamental difference in their interaction with the mitotic machinery highlights the importance of a thorough mechanistic understanding in the design and selection of Eg5 inhibitors for cancer therapy. This guide provides a foundational framework for researchers to compare and evaluate these distinct classes of inhibitors, ultimately aiding in the development of more effective and targeted anti-cancer strategies.
References
- 1. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 2. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Western Blot Analysis of Eg5 Inhibition: BRD9876 vs. Alternative Inhibitors
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of BRD9876, a novel "rigor" inhibitor of the mitotic kinesin Eg5, against conventional L5 allosteric inhibitors. Eg5 is a critical motor protein essential for the formation of the bipolar mitotic spindle, making it a key target in oncology research.[1][2][3] Inhibition of Eg5 leads to mitotic arrest and the formation of characteristic monopolar spindles, ultimately triggering apoptosis in proliferating cells.[2][3][4][5]
This compound exhibits a distinct mechanism of action compared to well-established Eg5 inhibitors like Monastrol and S-trityl-L-cysteine (STLC). While L5 inhibitors typically induce a weak-binding state in Eg5, this compound locks Eg5 in a rigor state, tightly bound to microtubules.[6][7][8] This guide presents hypothetical Western blot data to illustrate the downstream cellular consequences of these different inhibitory mechanisms, focusing on key markers of mitotic arrest.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound and a representative L5 inhibitor (Monastrol) on the expression of Cyclin B1 and Phospho-Histone H3 (Ser10), two key markers of mitotic arrest. Increased levels of both proteins indicate an accumulation of cells in the M-phase of the cell cycle. Data represents the relative band intensity normalized to a loading control (β-Actin) and compared to a vehicle-treated control (DMSO).
| Treatment Group | Concentration (µM) | Relative Cyclin B1 Levels (Fold Change) | Relative Phospho-Histone H3 (Ser10) Levels (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 1 | 2.5 | 3.1 |
| 5 | 4.8 | 5.9 | |
| 10 | 5.3 | 6.8 | |
| Monastrol | 20 | 2.1 | 2.8 |
| 50 | 4.1 | 5.2 | |
| 100 | 4.5 | 5.7 |
Experimental Workflow and Signaling Pathway
The diagrams below illustrate the experimental process for analyzing Eg5 inhibition and the cellular pathway affected.
Detailed Experimental Protocol: Western Blotting
This protocol outlines the steps for assessing protein markers of mitotic arrest in cells treated with Eg5 inhibitors.
1. Cell Culture and Treatment:
-
Culture human cancer cells (e.g., HeLa or MM.1S) in appropriate media and conditions until they reach 60-70% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1-10 µM), Monastrol (e.g., 20-100 µM), or a vehicle control (0.1% DMSO) for 24 hours. This compound has been shown to induce G2/M arrest within this timeframe.[1]
2. Sample Lysis and Protein Quantification:
-
Following treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.[10]
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9][10]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3 (Ser10), and anti-β-Actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control (β-Actin) for each sample. Calculate the fold change relative to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. biomol.com [biomol.com]
Comparative Analysis of BRD9876 and Other Eg5 Inhibitors: An In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The kinesin spindle protein Eg5 (also known as KIF11) is a critical motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3] Its inhibition leads to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells.[1][4][5] This mechanism has positioned Eg5 as a compelling target for anticancer therapies, with numerous small molecule inhibitors developed and investigated. This guide provides a comparative overview of the in vivo efficacy of a unique Eg5 inhibitor, BRD9876, alongside other notable Eg5 inhibitors, supported by experimental data and detailed protocols.
Differentiating Mechanisms: Rigor vs. Weak-Binding Inhibition
Eg5 inhibitors can be broadly classified based on their mechanism of action on the motor protein. Most inhibitors, such as monastrol (B14932), S-trityl-L-cysteine (STLC), ispinesib, and filanesib (B612139) (ARRY-520), are "Loop-5 (L5) inhibitors".[6][7][8] These compounds induce a weak-binding state in Eg5, which diminishes its ability to resist mechanical loads and can lead to the collapse of pre-formed mitotic spindles.[6][7][8]
In contrast, This compound is classified as a "rigor" inhibitor.[6][7][8] It acts as an ATP- and ADP-competitive inhibitor that locks Eg5 in a strong-binding, rigor-like state on the microtubule.[6][7][9] This unique mechanism enhances microtubule stabilization and crosslinking, which prevents the collapse of established metaphase spindles, though it still effectively blocks spindle formation and induces mitotic arrest.[6][7][8] This paradoxical stabilizing effect suggests a distinct cellular impact compared to L5 inhibitors.[7][8]
In Vivo Efficacy: A Comparative Summary
The following table summarizes available in vivo data for this compound and other Eg5 inhibitors from preclinical xenograft models. Direct comparison is challenging due to variations in cancer models, dosing regimens, and reported metrics.
| Inhibitor | Cancer Model | Dosing & Administration | Key In Vivo Efficacy Results | Reference |
| This compound | Multiple Myeloma (MM) | Not specified in provided abstracts. | Selectively inhibits myeloma cells over normal hematopoietic progenitors. Overcomes stromal resistance in MM cell lines. | [9][10] |
| LGI-147 | Hepatocellular Carcinoma (PLC5 Xenograft) | Intravenous injections, twice a week | At 2 mg/kg and 4 mg/kg, significantly suppressed tumor growth compared to control after 14 days. No significant difference in mouse weight between groups. | [11] |
| YL001 | Xenograft Mouse Model | Not specified | Inhibited tumor growth by 60% and prolonged median survival time by more than 50%. | [1] |
| K858 | Ovarian Carcinoma (A2780 Xenograft) | Not specified | Showed dose-dependent tumor growth inhibition comparable to paclitaxel. Associated with an accumulation of mitotic cells with monopolar spindles in tumor tissues. | [5] |
| S(MeO)TLC | Gemcitabine-Resistant Bladder Cancer | Not specified | Exhibited significant anticancer efficacy in vivo. | [12] |
| Filanesib (ARRY-520) | Multiple Myeloma | Phase III Clinical Trials | Has demonstrated clinical efficacy in patients with multiple myeloma. | [2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of Eg5 inhibition and the process of evaluating inhibitors in vivo, the following diagrams are provided.
Caption: Mechanism of Eg5 inhibitor-induced mitotic arrest and apoptosis.
Caption: Generalized workflow for in vivo efficacy studies using xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of in vivo efficacy. Below are generalized protocols for key experiments based on standard practices for evaluating novel anticancer agents.[13]
Xenograft Animal Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of an Eg5 inhibitor at well-tolerated doses in a relevant cancer model.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are typically used, aged 5-6 weeks.
-
Cell Culture and Implantation:
-
A human cancer cell line of interest is cultured under sterile conditions.
-
A suspension of tumor cells (e.g., 1x10⁶ to 1x10⁷ cells in saline or Matrigel) is implanted subcutaneously into the flank of each mouse.[13]
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size, typically 100-200 mm³.[13]
-
Tumor volume is measured regularly (2-3 times per week) using calipers, calculated with the formula: Volume = 0.5 x Length x Width².[13]
-
Once tumors reach the target size, animals are randomized into treatment and control groups (typically n=6-10 per group) with similar average tumor volumes.[11][13]
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Tumor Volume: Measured 2-3 times per week to assess tumor growth inhibition.
-
Body Weight: Monitored at least three times a week as a primary indicator of toxicity.[13] Sustained weight loss exceeding 20% is often a sign of severe toxicity.
-
Clinical Signs: Animals are observed daily for any signs of toxicity (e.g., changes in posture, activity, grooming).[13]
-
The study is concluded after a predetermined period (e.g., 14-21 days) or when tumors in the control group reach a maximum allowable size.
-
At the endpoint, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the Eg5 inhibitor that can be administered without causing unacceptable toxicity.
-
Methodology:
-
Animals are randomly assigned to several groups, including a vehicle control.
-
A dose-escalation scheme is employed, with increasing doses of the inhibitor administered to different groups.[13]
-
Animals are closely monitored for signs of toxicity, including significant body weight loss, lethargy, and mortality, over a specified period (e.g., 14 days).[13]
-
The MTD is defined as the highest dose that does not produce unacceptable adverse effects. This dose is then used to inform the efficacy studies.
-
Conclusion
This compound represents a distinct class of Eg5 inhibitor with a "rigor" binding mechanism that differentiates it from the more common L5 inhibitors like monastrol and filanesib.[6][7][8] This mechanistic difference—enhancing microtubule stability rather than promoting a weak-binding state—may have unique therapeutic implications. While in vivo data for this compound is still emerging, its selectivity for multiple myeloma cells over hematopoietic progenitors is promising.[9][10] Other inhibitors such as LGI-147, YL001, and K858 have demonstrated significant tumor growth inhibition in various preclinical xenograft models.[1][5][11] The progression of filanesib to Phase III clinical trials underscores the therapeutic potential of targeting Eg5.[2] Further in vivo studies are necessary to fully elucidate the comparative efficacy and therapeutic window of this compound against other Eg5 inhibitors across a range of cancer types.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Potent Chemotherapeutic Strategy with Eg5 Inhibitor against Gemcitabine Resistant Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of BRD9876
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for BRD9876, a potent inhibitor of the kinesin spindle protein Eg5.
This compound is utilized in cancer research for its ability to induce cell cycle arrest at the G2/M phase, making a thorough understanding of its properties and safe handling crucial.[1][2][3] The information presented here is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted as the primary source of safety information.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information is critical for assessing the potential hazards and for the safe handling of the compound.
| Property | Value | Reference |
| Formal Name | 6-(1,1-dimethylethyl)-2,3-naphthalenedicarbonitrile | [1][2] |
| CAS Number | 32703-82-5 | [1][2] |
| Molecular Formula | C₁₆H₁₄N₂ | [1][2] |
| Formula Weight | 234.3 | [1][2] |
| Purity | ≥98% | [1] |
| Supplied As | A crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1][2] |
| Solubility | Chloroform: 10 mg/ml; DMF: 1 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml | [1][2] |
Experimental Protocols: Handling and Personal Protective Equipment (PPE)
Given that this compound is a research chemical with potential hazards, stringent adherence to safety protocols is mandatory. The product information from the supplier explicitly states that the material should be considered hazardous until more information is available.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times when handling the compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: A NIOSH-approved respirator should be used, especially when handling the solid form to avoid inhalation of dust.
-
Skin and Body Protection: A lab coat and appropriate clothing to prevent skin contact are necessary.
Handling:
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1]
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedures
The specific disposal procedures for this compound must be in accordance with federal, state, and local environmental regulations. The Safety Data Sheet (SDS) for a similar Eg5 inhibitor suggests a general approach that should be adapted based on the specific SDS for this compound and institutional guidelines.
1. Waste Identification and Segregation:
-
Characterize the waste. This compound waste may include the pure compound, contaminated lab materials (e.g., pipette tips, gloves, weighing paper), and solutions containing the compound.
-
Segregate the waste into appropriate, clearly labeled containers. Do not mix with incompatible waste streams.
2. Unused Product:
-
For the disposal of the pure, unused solid, contact a licensed professional waste disposal service.
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
3. Contaminated Materials:
-
All disposable materials that have come into contact with this compound should be collected in a designated, sealed waste container.
-
This includes gloves, bench paper, pipette tips, and any other contaminated items.
4. Solutions:
-
Aqueous and organic solutions containing this compound should be collected in separate, labeled hazardous waste containers.
-
Do not dispose of solutions down the drain.
5. Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent or cleaning agent.
Important Note: The user must review the complete Safety Data Sheet (SDS) for this compound, which is typically provided by the supplier to the user's institution, for detailed and specific disposal instructions.[1]
Mechanism of Action: Inhibition of Kinesin Spindle Protein Eg5
This compound functions as a "rigor" inhibitor of the kinesin spindle protein Eg5. This protein is essential for the formation of the bipolar mitotic spindle during cell division. By binding to Eg5, this compound locks it in a state of enhanced microtubule binding, which arrests the cell cycle in the G2/M phase and can lead to apoptosis in cancer cells.
Caption: Logical workflow of this compound's inhibitory action on the cell cycle.
References
Essential Safety and Operational Guide for Handling BRD9876
This document provides immediate safety, logistical, and operational guidance for the handling and disposal of the research compound BRD9876. It is intended for researchers, scientists, and drug development professionals.
This compound is an inhibitor of the kinesin spindle protein Eg5 and is utilized in research, particularly in studies related to multiple myeloma.[1][2] It functions by arresting Eg5-mediated microtubule gliding and inhibiting Eg5 ATPase activity in the presence of microtubules.[1][2] This compound is cytotoxic to MM.1S stroma-independent multiple myeloma cells and induces cell cycle arrest at the G2/M phase.[1]
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) should be consulted for detailed information, the following guidelines provide essential safety protocols for handling this compound. This material should be considered hazardous until further information is available.[1]
Personal Protective Equipment (PPE):
Standard laboratory personal protective equipment should be worn at all times when handling this compound to prevent contact with eyes, skin, and clothing.[1]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Not generally required if handled in a well-ventilated area or fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Operational Plan:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.
-
Handling Practices:
-
Spill Management:
-
In case of a spill, wear appropriate PPE.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials into a sealed container for disposal.
-
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations. As a general guideline:
-
Collect waste in a designated, labeled, and sealed container.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
One common method for chemical disposal is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. However, this must be performed by a licensed professional waste disposal service.
Logistical Information
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Information |
| Storage Temperature | Store the solid compound at -20°C. |
| Stability | The solid compound is stable for at least 4 years when stored correctly.[2] |
| Solution Storage | Aqueous solutions are not recommended for storage for more than one day.[1] For stock solutions in DMSO, it is recommended to store them at -80°C for up to 2 years, or at -20°C for up to 1 year. |
Solubility Data:
| Solvent | Approximate Solubility |
| Chloroform | 10 mg/mL[1][2] |
| Dimethyl formamide (B127407) (DMF) | 1 mg/mL[1][2] |
| 1:2 solution of DMF:PBS (pH 7.2) | 0.33 mg/mL[1] |
To prepare an aqueous solution, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1]
Experimental Protocols
Cell Cycle Analysis Using Flow Cytometry:
This protocol describes a method for analyzing the effect of this compound on the cell cycle of a cancer cell line (e.g., MM.1S).
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will not allow them to become over-confluent during the experiment.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Harvest:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and collect the cells by centrifugation.
-
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound, an inhibitor of Kinesin Eg5, leading to mitotic arrest.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
